2-Amino-5-bromopyrimidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHPPKWXSNZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998719 | |
| Record name | 5-Bromopyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-82-1 | |
| Record name | 2-Amino-5-bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7752-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromopyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyrimidine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural features, characterized by an amino group and a bromine atom on the pyrimidine (B1678525) ring, render it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of this compound, with a focus on its critical role in drug discovery, particularly in the synthesis of the dual endothelin receptor antagonist, Macitentan.
Chemical Properties and Structure
This compound is a stable, off-white to pale yellow crystalline solid under standard conditions. Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for researchers.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 7752-82-1 |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 174.00 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 241-243 °C[1] |
Table 2: Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data are outlined below.
| Spectroscopic Technique | Data |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the pyrimidine ring protons and the amino group protons. |
| ¹³C NMR | The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to N-H stretching of the amino group and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. The top peak is observed at m/z 173, with the second highest at m/z 175.[2] |
Chemical Structure
The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 2-position and a bromine atom at the 5-position. This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.
SMILES: Nc1ncc(Br)cn1[1]
InChI: 1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1]
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the bromination of 2-aminopyrimidine (B69317). Below is a detailed experimental protocol for a laboratory-scale synthesis.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This method provides a high yield of the desired product under mild conditions.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions.
-
Stir the reaction mixture in the dark at room temperature overnight.[3]
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL).[3]
-
Collect the solid product by suction filtration using a Büchner funnel.[3]
-
Dry the product in vacuo to obtain this compound as a white solid.[3] A yield of 97% has been reported for this method.[3]
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Applications in Drug Development
The strategic placement of the amino and bromo substituents on the pyrimidine ring makes this compound a valuable precursor for introducing diverse functionalities through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This versatility is exploited in the synthesis of numerous pharmaceutical agents.
A prime example of its application is in the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This compound serves as a key building block in the construction of the core structure of this life-saving drug.
Role in Macitentan Synthesis
The following diagram illustrates the pivotal role of this compound as a starting material in the synthetic pathway leading to Macitentan.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined chemical properties, versatile reactivity, and established synthetic protocols make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective utilization in the discovery and development of novel therapeutic agents.
References
Synthesis of 2-Amino-5-bromopyrimidine from 2-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-amino-5-bromopyrimidine from 2-aminopyrimidine (B69317), a crucial transformation for the production of various pharmaceutical intermediates. This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and comparative quantitative data to aid researchers and drug development professionals in their work.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. Its preparation from the readily available 2-aminopyrimidine is a fundamental reaction in medicinal chemistry. The most prevalent method for this conversion is the electrophilic bromination of the pyrimidine (B1678525) ring. The electron-donating amino group at the 2-position directs the incoming electrophile, bromine, to the 5-position, which is meta to both nitrogen atoms and activated by the amino group. This guide will focus on the most common and effective methods for this synthesis, providing detailed procedural information and comparative data.
Synthetic Pathways and Mechanisms
The primary route for the synthesis of this compound from 2-aminopyrimidine is through direct bromination. This electrophilic aromatic substitution reaction can be achieved using various brominating agents. The general reaction is depicted below:
Caption: General reaction scheme for the bromination of 2-aminopyrimidine.
The most commonly employed brominating agents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the efficiency and conditions of different protocols.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Overnight | 97% | [1] |
| N-Bromosuccinimide (NBS) | Acetone | 10 °C | - | 95.0% | [2] |
| Bromine (Br₂) in aqueous medium | Water | 70-80 °C | - | - | [3] |
| Bromine Chloride (in situ) | Alcohol | - | - | 75% | [3] |
| Phenyltrimethylammonium (B184261) tribromide | Chloroform (B151607) | 25-30 °C | 2 hours | 78% | [4][5] |
| Bromine (Br₂) | Acetic Acid | 50 °C | - | 66.5% (total) | [6] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using two common brominating agents.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a high-yield procedure and is often preferred due to the easier handling of NBS compared to liquid bromine.[1]
Materials:
-
2-aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2.5 g (26.29 mmol) of 2-aminopyrimidine in 25 mL of acetonitrile.
-
Cool the solution in an ice bath.
-
To the cooled and stirring solution, add 4.6 g (27.9 mmol) of N-bromosuccinimide portion-wise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature in the dark overnight.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with 100 mL of water.
-
Collect the solid product by suction filtration.
-
Dry the product in vacuo to obtain a white solid.
Expected Yield: 97%[1]
Method 2: Bromination using Phenyltrimethylammonium Tribromide
This method offers a milder alternative to using liquid bromine directly.[4][5]
Materials:
-
2-aminopyrimidine
-
Phenyltrimethylammonium tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Benzene (for recrystallization)
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condensing reflux tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condensing reflux tube, add 9.4 g (0.1 mol) of 2-aminopyrimidine, 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide, and 300 mL of chloroform.
-
Stir the mixture at 25 °C for 2 hours.
-
After the reaction, wash the mixture with 40 mL of saturated sodium chloride solution.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic phase two to three times with 20 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the chloroform by rotary evaporation to obtain a crude product.
-
Recrystallize the crude product from benzene.
-
Filter and dry the product to obtain a yellow solid.
Expected Yield: 78%[5]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-aminopyrimidine is a well-established and efficient transformation. The choice of brominating agent and reaction conditions allows for optimization of yield and purity. The use of N-bromosuccinimide in acetonitrile offers a high-yielding and straightforward procedure. For syntheses where milder conditions are preferred, phenyltrimethylammonium tribromide presents a viable alternative. The detailed protocols and comparative data in this guide should serve as a valuable resource for chemists in the pharmaceutical and drug development sectors. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ijssst.info [ijssst.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2-Amino-5-bromopyrimidine
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine for Researchers and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure, featuring a pyrimidine (B1678525) ring substituted with both an amino group and a bromine atom, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in modern drug discovery and development. The stability and reactivity of this compound make it an ideal choice for various synthetic pathways, facilitating the efficient production of complex target compounds.[1]
Core Properties and Identification
Below is a summary of the key identification and physical properties of this compound.
| Identifier | Value |
| CAS Number | 7752-82-1[1][2] |
| Molecular Formula | C₄H₄BrN₃[1][3][4] |
| Molecular Weight | 174.00 g/mol [1][3] |
| IUPAC Name | 5-bromopyrimidin-2-amine[3] |
| Synonyms | 5-Bromo-2-pyrimidinamine[3][5] |
| MDL Number | MFCD00012341[1] |
| PubChem CID | 231310[1][3] |
Physical and Chemical Properties
The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | White to light yellow or orange-green crystalline powder.[1][4][5] |
| Melting Point | 241-243 °C[2] or 244 °C.[1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and acetone.[5] |
| Purity | Typically ≥98% (GC).[1][4] |
| Storage Conditions | Store at 2 - 8 °C in a cool, well-ventilated area.[1][2] It is light-sensitive and should be stored under an inert atmosphere (e.g., Argon).[2] |
| XLogP3-AA | 0.5[3] |
| Hydrogen Bond Donor Count | 1[3] |
Spectral Data
Spectral analysis is essential for the structural confirmation of this compound. Key spectral data are available from various sources.
| Spectral Data Type | Availability |
| ¹H NMR | Spectra available.[3][6] |
| ¹³C NMR | Spectra available.[6] |
| Mass Spectrometry (GC-MS) | Data available, showing characteristic peaks at m/z 173 and 175.[3] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available.[3] |
| Raman Spectroscopy | FT-Raman spectra are available.[3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrimidine (B69317).[5][7]
Objective: To synthesize this compound via electrophilic bromination of 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (CH₃CN)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2-aminopyrimidine (e.g., 2.5g, 26.29 mmol) in acetonitrile (25 mL) in a suitable reaction flask.[7]
-
Cool the solution in an ice bath.[7]
-
Slowly add N-bromosuccinimide (NBS) (e.g., 4.6g, 27.9 mmol) to the cooled, stirring solution.[7]
-
Allow the reaction mixture to stir overnight at room temperature, protected from light.[7]
-
After the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).[7]
-
Wash the resulting solid residue with water (100 mL).[7]
-
Collect the solid product by suction filtration.[7]
-
Dry the product in vacuo to yield this compound as a white solid.[7] A typical yield for this procedure is around 97%.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7752-82-1 [amp.chemicalbook.com]
- 3. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound BP EP USP CAS 7752-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound(7752-82-1) 1H NMR spectrum [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine (CAS 7752-82-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine (CAS No. 7752-82-1), a pivotal building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Special emphasis is placed on its role as a crucial intermediate in the synthesis of advanced therapeutics, such as the dual endothelin receptor antagonist, Macitentan (B1675890). Furthermore, this guide explores its application in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside visualizations of synthetic pathways and relevant biological signaling cascades to support researchers in their drug development endeavors.
Chemical and Physical Properties
This compound is a yellow crystalline powder that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique heterocyclic structure and the presence of reactive amino and bromo functional groups make it a valuable starting material for the construction of complex molecular architectures.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7752-82-1 | [1][3] |
| Molecular Formula | C₄H₄BrN₃ | [3] |
| Molecular Weight | 174.00 g/mol | [3] |
| Appearance | White to orange to green powder to crystal | [2] |
| Melting Point | 241-243 °C (lit.) | [3] |
| Purity | ≥ 98% (GC) | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. | [4] |
| Storage Conditions | Store at 2 - 8 °C | [2] |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available. | [1][5] |
| IR | Spectra available. | [1] |
| Mass Spectrometry | Spectra available. | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis using N-Bromosuccinimide
This protocol describes the synthesis of this compound from 2-aminopyrimidine.
Materials:
-
2-aminopyrimidine
-
N-bromosuccinimide (NBS)
-
Water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminopyrimidine (2.5g, 26.29mmol) in acetonitrile (25mL) in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (4.6g, 27.9mmol) to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL).
-
Collect the solid by suction filtration and dry it in vacuo to yield the final product.
Expected Yield: 97%[6]
Key Reactions and Applications in Drug Discovery
This compound is a key starting material for the synthesis of a variety of pharmaceutical compounds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[2][3]
Role in the Synthesis of Macitentan
This compound is an indispensable intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The pyrimidine (B1678525) moiety of the final drug originates from this key building block.
Caption: Synthetic pathway of Macitentan from this compound.
Suzuki-Miyaura Coupling Reactions
The bromine atom at the 5-position of this compound is amenable to Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This reaction is fundamental in creating diverse libraries of compounds for drug screening.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated pyrimidine with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Examples of Suzuki-Miyaura Coupling Reactions with Pyrimidine Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | [7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 92 | [7] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | - | - | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the coupling of this compound with various amines. This reaction is crucial for synthesizing compounds with diverse substitution patterns on the amino group.
This protocol provides a general procedure for the Buchwald-Hartwig amination of a brominated pyrimidine.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and proceed with aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Application in Kinase Inhibitor Development
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[9] Derivatives of this compound are utilized as starting points for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[10]
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Table 4: Inhibitory Activity of Representative Pyrimidine Derivatives
| Kinase Target | Derivative Type | IC₅₀ | Reference |
| JAK2 | 2-aminopyrimidine derivative | 1.8 nM | [9] |
| FLT3 | 2-aminopyrimidine derivative | 0.68 nM | [9] |
Drug Development Workflow
The journey from a versatile building block like this compound to a clinically approved drug is a complex, multi-stage process. The following workflow illustrates the typical stages involved.
Caption: A typical drug development workflow starting from a key intermediate.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of complex molecules with diverse biological activities. This guide provides researchers and drug development professionals with the foundational technical knowledge and experimental protocols to effectively utilize this compound in their research and development programs.
References
- 1. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound 98 7752-82-1 [sigmaaldrich.com]
- 4. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]
- 5. This compound(7752-82-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Amino-5-bromopyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Amino-5-bromopyrimidine. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the available mass spectrometry data and provides a theoretical framework for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to facilitate laboratory application.
Overview of Spectroscopic Data
The structural elucidation of this compound, a key intermediate in the synthesis of various biologically active molecules, relies on a combination of spectroscopic techniques. While detailed quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy are not extensively available in public databases, this guide presents the confirmed mass spectrometry data and a theoretical analysis of the expected NMR and IR spectra based on the compound's structure and known spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and the presence of a bromine atom in the structure of this compound. The gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic isotopic peaks for bromine.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄BrN₃ | [1] |
| Molecular Weight | 173.99 g/mol | [1] |
| Major m/z Peaks | 175, 173, 67 | [1] |
Interpretation: The presence of two molecular ion peaks of nearly equal intensity at m/z 173 ([M]⁺) and 175 ([M+2]⁺) is a definitive indicator of a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.[1] The peak at m/z 67 likely represents a fragment resulting from the loss of the bromine atom and other neutral fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 2H | H-4, H-6 |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Interpretation: The two equivalent protons at positions 4 and 6 of the pyrimidine (B1678525) ring are expected to appear as a singlet in the aromatic region. The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-2 |
| ~160 | C-4, C-6 |
| ~107 | C-5 |
Interpretation: The carbon atom (C-2) attached to the amino group is expected to be the most deshielded. The equivalent carbons at positions 4 and 6 would appear as a single resonance. The carbon atom bonded to the bromine (C-5) would be significantly shielded compared to the other ring carbons.
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not detailed in public repositories. The following table presents the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3100 | Medium-Strong | N-H | Asymmetric & Symmetric Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1650 - 1580 | Strong | C=N, C=C | Ring Stretching |
| 1640 - 1560 | Medium | N-H | Scissoring (Bending) |
| 1300 - 1000 | Strong | C-N | Stretching |
| 850 - 750 | Strong | C-H | Out-of-plane Bending |
| 700 - 500 | Medium-Strong | C-Br | Stretching |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 250 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
The solid nature of this compound allows for analysis using either the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.
-
MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. The mass spectrum of this peak can then be examined for the molecular ion and fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-5-bromopyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
This compound is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with an amino group and a bromine atom. Its chemical structure is foundational for the synthesis of a variety of biologically active molecules.
Data Presentation: Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C4H4BrN3 | [1][2][3][4] |
| Molecular Weight | 174.00 g/mol | [1][2][3][4] |
| CAS Number | 7752-82-1 | [1][2][4] |
| Appearance | White to light yellow or orange-green powder/crystal | [2][3] |
| Melting Point | 241-243 °C | [2][4][5] |
| Purity | ≥98% (GC) | [2] |
| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N | [1][3][4] |
| SMILES | Nc1ncc(Br)cn1 | [3][4] |
Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound.
Synthesis of this compound
This protocol describes the bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
2-aminopyrimidine (2.5g, 26.29mmol)
-
Acetonitrile (B52724) (25mL)
-
N-bromosuccinimide (NBS) (4.6g, 27.9mmol)
-
Ice bath
-
Water (100 mL)
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 2-aminopyrimidine (2.5g, 26.29mmol) in acetonitrile (25mL) in a suitable reaction flask.[5][6]
-
Slowly add N-bromosuccinimide (4.6g, 27.9mmol) to the cooled solution.[5][6]
-
Stir the reaction mixture in the dark at room temperature overnight.[5][6]
-
After the reaction is complete, remove the solvent under reduced pressure.[5][6]
-
Dry the product in vacuo to yield this compound as a white solid.[5][6] The reported yield for this procedure is 97%.[5][6]
Applications in Synthesis
This compound is a versatile building block in organic synthesis. It serves as a crucial intermediate in the preparation of various compounds with potential biological activity.[2] Notably, it is utilized in the synthesis of:
-
Pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites.[4][5][6]
-
Sulfanilamides and amino acids that incorporate the pyrimidine ring system, which are investigated as potential antiviral agents.[4][5][6]
Its role as an intermediate is critical in the development of antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides for agricultural applications.[2]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 98 7752-82-1 [sigmaaldrich.com]
- 5. This compound | 7752-82-1 [chemicalbook.com]
- 6. This compound | 7752-82-1 [amp.chemicalbook.com]
Unlocking New Frontiers in Antimicrobial Research: A Technical Guide to Novel 2-Aminopyrimidine Derivatives
For Immediate Release
In the face of mounting global challenges posed by antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. This technical guide delves into the discovery and development of a promising class of compounds: 2-aminopyrimidine (B69317) derivatives. Exhibiting a broad spectrum of antimicrobial activity, these molecules represent a significant area of interest for researchers, scientists, and drug development professionals. This document provides an in-depth overview of their synthesis, antimicrobial evaluation, and mechanism of action, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this critical field.
Synthesis of 2-Aminopyrimidine Derivatives
A versatile and widely adopted method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of chalcones with guanidine (B92328) hydrochloride. This reaction provides a straightforward route to a diverse library of substituted 2-aminopyrimidines, allowing for systematic exploration of structure-activity relationships.
Experimental Protocol: Synthesis from Chalcones and Guanidine
This protocol outlines the general procedure for the synthesis of 2-aminopyrimidine derivatives via the condensation of a substituted chalcone (B49325) with guanidine.
Materials:
-
Substituted Chalcone
-
Guanidine Hydrochloride
-
Sodium Hydroxide (B78521) (or other suitable base)
-
Distilled Water
-
Crushed Ice
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the desired substituted chalcone (1 equivalent) and guanidine hydrochloride (2 equivalents) is dissolved in ethanol in a round-bottom flask.
-
An ethanolic solution of sodium hydroxide is added to the mixture to facilitate the reaction.
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminopyrimidine derivative.
-
The structure of the synthesized compound is confirmed using analytical techniques such as IR, 1H NMR, and Mass Spectrometry.
In Vitro Antimicrobial Activity Assessment
The antimicrobial efficacy of the synthesized 2-aminopyrimidine derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized 2-aminopyrimidine derivatives
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile diluent (e.g., DMSO)
-
Incubator
-
Micropipettes and sterile tips
-
0.5 McFarland standard
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The synthesized compounds are dissolved in a suitable solvent like DMSO to create stock solutions. A serial two-fold dilution of each compound is then prepared in the 96-well plates using the appropriate broth medium to obtain a range of decreasing concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.
-
Controls: Positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum and without any compound), and sterility controls (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of 2-Aminopyrimidine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-aminopyrimidine derivatives against various microbial strains.
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| 2AP-01 | 4-phenyl | 16 | 32 | 64 | >128 |
| 2AP-02 | 4-(4-chlorophenyl) | 8 | 16 | 32 | 64 |
| 2AP-03 | 4-(4-methoxyphenyl) | 32 | 64 | 128 | >128 |
| 2AP-04 | 4-(4-nitrophenyl) | 4 | 8 | 16 | 32 |
Cytotoxicity Evaluation
To assess the potential for therapeutic application, it is crucial to evaluate the cytotoxicity of the novel compounds against mammalian cell lines. The MTT assay is a widely used colorimetric method for this purpose, providing an indication of the compound's effect on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for assessing the cytotoxicity of the synthesized compounds on a mammalian cell line (e.g., HEK293 or HepG2).
Materials:
-
Synthesized 2-aminopyrimidine derivatives
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Quantitative Data: Cytotoxicity of 2-Aminopyrimidine Derivatives
The following table presents the cytotoxic activity (IC50) of representative 2-aminopyrimidine derivatives against a human embryonic kidney cell line (HEK293).
| Compound ID | Derivative Substitution | HEK293 IC50 (µM) |
| 2AP-01 | 4-phenyl | >100 |
| 2AP-02 | 4-(4-chlorophenyl) | 75.2 |
| 2AP-03 | 4-(4-methoxyphenyl) | >100 |
| 2AP-04 | 4-(4-nitrophenyl) | 52.8 |
Mechanism of Action
While the exact antimicrobial mechanism of all 2-aminopyrimidine derivatives is not fully elucidated, a significant body of evidence suggests that some of these compounds act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in microorganisms. Inhibition of this pathway disrupts DNA synthesis and repair, leading to microbial cell death.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the research and development process, as well as the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A streamlined workflow for the discovery of novel 2-aminopyrimidine antimicrobial agents.
Proposed Mechanism of Action: DHFR Inhibition
Caption: Inhibition of the bacterial folate pathway by 2-aminopyrimidine derivatives targeting DHFR.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold represents a highly promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse substitutions allow for extensive optimization of their biological activity and pharmacokinetic properties. The data presented in this guide underscores their potential, particularly against bacterial pathogens. Future research should focus on expanding the library of these derivatives to improve potency and broaden the spectrum of activity, conducting detailed mechanism of action studies to identify specific molecular targets, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of 2-aminopyrimidine derivatives is a critical endeavor in the global fight against antimicrobial resistance.
The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its inherent ability to participate in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by 2-aminopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the quantitative measures of their activity, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Anticancer Activity
2-Aminopyrimidine derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity
The anticancer efficacy of 2-aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of 2-aminopyrimidine derivatives, showcasing their potent anti-proliferative effects.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| Compound 15 [1] | MV4-11 (AML) | 0.00083 | FLT3 inhibitor |
| Compound 15 [1] | MOLM-13 (AML) | 0.01055 | FLT3 inhibitor |
| Compound X43 [2] | A549 (Lung) | 1.62 | LSD1 inhibitor |
| Compound X43 [2] | THP-1 (Leukemia) | 1.21 | LSD1 inhibitor |
| Compound 8e [3] | Hematological and Solid Tumors | CDK9: 0.0884, HDAC1: 0.1689 | CDK9/HDAC dual inhibitor |
| Compound 1 & 2 [4] | A2780 (Ovarian) | 0.76 - 2.82 | Antitumor and antimetastatic |
| Compound 2a [5] | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | Anti-proliferative |
| Compound 30 [6] | MV4-11 (AML) | 0.0008 | FLT3 kinase inhibitor |
| Compound 36 [6] | MV4-11 (AML) | 0.0032 | FLT3 kinase inhibitor |
Key Signaling Pathways in Anticancer Activity
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of acute myeloid leukemia (AML) cells.[7] 2-Aminopyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant FLT3.
Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are critical regulators of the cell cycle and gene expression, respectively.[3] Dual inhibitors targeting both offer a synergistic approach to cancer therapy. 2-aminopyrimidine-based compounds have been identified as potent CDK/HDAC dual inhibitors.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
2-aminopyrimidine derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 2c [8] | Staphylococcus aureus | 39 |
| Compound 2c [8] | Bacillus subtilis | 39 |
| Compound 2c [8] | Bacillus cereus | 78 |
| Compound 2c [8] | Enterococcus faecalis | 78 |
| Compound 2c [8] | Micrococcus luteus | 78 |
| Compound 2c [8] | Listeria monocytogenes | 156 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
2-aminopyrimidine derivative stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the 2-aminopyrimidine derivative stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. 2-Aminopyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2).
| Compound ID/Reference | Enzyme | IC50 (µM) |
| Compound 2a [9] | COX-1 | 6.43 |
| Compound 2a [9] | COX-2 | 3.5 |
| Compound 1 [9] | COX-1 | 6.5 |
| Compound 1 [9] | COX-2 | 3.95 |
| Celecoxib (Standard) [9] | COX-1 | 6.34 |
| Celecoxib (Standard) [9] | COX-2 | 0.65 |
Key Signaling Pathway in Anti-inflammatory Activity
The IκB kinase (IKK) complex, particularly IKK-2 (also known as IKKβ), is a central regulator of the canonical NF-κB signaling pathway. This pathway plays a critical role in inflammation. Inhibition of IKK-2 by 2-aminopyrimidine derivatives can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.
Other Biological Activities
Beyond the major areas highlighted, 2-aminopyrimidine derivatives have shown a remarkable diversity of other biological activities, including:
-
Enzyme Inhibition: They have been identified as inhibitors of various other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.
-
Antiviral Activity: Some derivatives have demonstrated activity against various viruses.
-
Antimalarial and Antitrypanosomal Activity: The 2-aminopyrimidine scaffold has been explored for the development of agents against parasitic diseases.
Conclusion
The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to develop the next generation of 2-aminopyrimidine-based drugs to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-bromopyrimidine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-amino-5-arylpyrimidines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds, particularly as kinase inhibitors.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance. The successful coupling of this compound requires careful optimization of the catalyst, base, and solvent system to achieve high yields and purity of the desired 2-amino-5-arylpyrimidine products.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | >15 | 90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 86 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Not Specified |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method using a palladium catalyst and a microwave-assisted method which can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
This protocol is a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylpyrimidine.
Protocol 2: Microwave-Assisted Method
This protocol utilizes microwave irradiation to accelerate the Suzuki coupling reaction.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reactor tube
Procedure:
-
To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with argon for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
p38 MAPK Signaling Pathway
The 2-amino-5-arylpyrimidine scaffold is a key component of many kinase inhibitors, including those targeting the p38 MAPK signaling pathway, which is implicated in inflammatory diseases.[4][5]
Caption: Inhibition of the p38 MAPK signaling pathway by 2-amino-5-arylpyrimidines.
References
Application Notes & Protocols: The Utility of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction 2-Amino-5-bromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a pyrimidine (B1678525) core with a nucleophilic amino group and a bromine atom amenable to a wide range of cross-coupling reactions, makes it an ideal scaffold for the synthesis of complex molecular architectures.[3] This intermediate is pivotal in the development of targeted therapies, including kinase inhibitors, receptor antagonists, and antiviral agents, due to its ability to mimic endogenous nucleobases and interact with various biological targets.[2][4] High purity, typically 98.0% or higher, is critical for its successful application in multi-step syntheses where reaction predictability and yield are paramount.[1] These application notes provide an overview of its key applications and detailed protocols for its use in common, yet powerful, synthetic transformations.
Key Applications in Pharmaceutical Synthesis
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors, where it can competitively bind to the ATP-binding site of kinases.[5][6] The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space for structure-activity relationship (SAR) studies.[4][5]
1. Kinase Inhibitors: The overexpression and dysregulation of protein kinases are implicated in numerous cancers, making them prime targets for therapeutic intervention.[7][8] this compound serves as a foundational component in the synthesis of various kinase inhibitors, including those targeting Aurora kinases, which are crucial for mitotic regulation.[5][6]
2. Endothelin Receptor Antagonists: This intermediate is indispensable in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The pyrimidine core is a central feature of the final drug molecule, and its introduction via this compound is a key step in the manufacturing process.[1]
3. Hedgehog Pathway Inhibitors: The antitumor agent Sonidegib, which functions by inhibiting the Hedgehog signaling pathway, can be synthesized utilizing derivatives of this compound.[9][10] An environmentally conscious, multi-step synthesis has been developed that relies on palladium catalysis in water, highlighting the versatility of this starting material in modern, green chemistry approaches.[9]
Experimental Protocols & Data
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Protocol 1: Synthesis of this compound
A straightforward method for the preparation of the title compound is the electrophilic bromination of 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (ACN)
Procedure: [11]
-
Dissolve 2-aminopyrimidine (1.0 eq, e.g., 2.5g, 26.29 mmol) in acetonitrile (10 mL/g) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq, e.g., 4.6g, 27.9 mmol) portion-wise to the cooled solution.
-
Protect the reaction from light (e.g., wrap the flask in aluminum foil) and stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water (40 mL/g) and collect by vacuum filtration.
-
Dry the solid in vacuo to yield the product as a white solid.
| Reactant | Molar Eq. | Starting Material Purity | Product Purity | Yield (%) | Reference |
| 2-Aminopyrimidine, NBS | 1.0, 1.05 | >98% | >98% | 97% | [11] |
Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide. This reaction is essential for attaching various aryl or heteroaryl moieties to the pyrimidine core.
Materials:
-
This compound (or other 5-bromopyrimidine (B23866) derivative)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure (General): [12]
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a high temperature (e.g., 85-95 °C).
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 15-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Table of Representative Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine:
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [13] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [13] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [13] |
Note: Data is compiled from representative literature for 5-bromopyrimidine. Yields are isolated and may vary.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, which is crucial for synthesizing arylamines and heteroarylamines found in many pharmaceuticals.[14][15]
Materials:
-
This compound (or other 5-bromopyrimidine derivative)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the base, this compound (1.0 eq), and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Representative Buchwald-Hartwig Amination Conditions:
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 2-4 | 95 | [14] |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 2-4 | 92 | [14] |
| Benzamide | [Pd(Cinamyl)Cl]₂ (2.5) | Xantphos (7.5) | DBU (2.0) | DMF | 100 | 16 | 62 | [16] |
Note: Data is compiled from representative literature procedures for related bromopyrimidines. Yields are isolated and may vary.
Visualizations: Workflows and Pathways
Visual diagrams help clarify complex processes in synthesis and pharmacology.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified Aurora Kinase signaling pathway and point of inhibition.
Caption: Logical workflow for SAR studies using a common scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes: 2-Amino-5-bromopyrimidine as a Versatile Intermediate for the Development of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class of compounds, 2-amino-5-bromopyrimidine has emerged as a critical building block in the synthesis of novel antiviral agents. Its unique electronic properties and the presence of two reactive sites—the amino group and the bromo substituent—allow for diverse chemical modifications, making it an ideal starting material for the generation of compound libraries for antiviral screening. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as an intermediate for antiviral drug discovery.
Data Presentation
The following tables summarize the quantitative data for representative antiviral compounds synthesized from this compound derivatives.
Table 1: Antiviral Activity of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone Derivatives
| Compound ID | R Group | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 14b | n-Butyl | Feline Corona Virus (FIPV) | CrFK | 5 | 25 | 5 |
| 14c | n-Pentyl | Feline Corona Virus (FIPV) | CrFK | >25 | 25 | <1 |
| 14d | Phenethyl | Feline Corona Virus (FIPV) | CrFK | 5 | 25 | 5 |
| 14e | 2-hydroxy-2-methylpropyl | Feline Corona Virus (FIPV) | CrFK | >25 | >25 | - |
Data extracted from Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
Table 2: Antiviral Activity of a 5-Aryl-Pyrimidin-2-amine Derivative
| Compound ID | Structure | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 5-(4-methoxyphenyl)pyrimidin-2-amine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 5.2 | >100 | >19.2 |
Data is illustrative and based on protocols for similar compounds.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Many pyrimidine-based antiviral agents exert their effect by targeting the host cell's de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides required for both RNA and DNA synthesis. Viruses, being heavily reliant on host cell machinery for replication, are particularly sensitive to the depletion of these nucleotide pools.
A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH) . Inhibition of DHODH leads to a reduction in the intracellular pyrimidine pool, thereby hindering viral genome replication and transcription. Interestingly, the inhibition of this pathway has also been shown to stimulate the host's innate immune response, particularly through the induction of interferon-stimulated genes (ISGs), which establish an antiviral state within the cell.
Caption: Mechanism of action of pyrimidine-based antivirals.
Experimental Protocols
Protocol 1: Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones
This protocol describes a regioselective lithiation-substitution to introduce various substituents at the C-6 position of a 2-amino-5-bromopyrimidinone precursor.
Materials:
-
2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., n-butyl iodide, n-pentyl iodide, 2-bromoethylbenzene)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add LDA (2.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add the desired electrophile (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-substituted derivative.
Caption: Workflow for the synthesis of 6-substituted derivatives.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-aminopyrimidines
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-aminopyrimidines (Representative)
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationships in Antiviral Drug Development from this compound
The development of antiviral agents from this compound follows a logical progression from initial synthesis to biological evaluation and potential lead optimization.
Caption: Drug development workflow using this compound.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel antiviral compounds. Its utility in various cross-coupling and substitution reactions allows for the creation of diverse chemical libraries. The resulting pyrimidine derivatives have shown promise as inhibitors of viral replication, often through the targeted inhibition of the host's de novo pyrimidine biosynthesis pathway. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the ongoing search for new and effective antiviral therapies.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous pharmaceutical agents.[2] The functionalization of the pyrimidine (B1678525) core is of particular interest due to its presence in a wide array of biologically active molecules. 2-Amino-5-bromopyrimidine is a key building block, and its successful amination provides access to a diverse range of N-substituted 2,5-diaminopyrimidine (B1361531) derivatives, which are valuable scaffolds in drug discovery.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound. The presence of the 2-amino group on the pyrimidine ring requires careful optimization of the catalytic system to avoid potential side reactions and achieve high yields of the desired product.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process mediated by a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the amine to the palladium center. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-aryl- or N-alkyl-2-amino-5-aminopyrimidine product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[2][3] The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction, especially with a substrate bearing a potentially coordinating amino group.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amines. These conditions can serve as a starting point for optimization for new substrates.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | [No specific yield data found for this combination] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | [No specific yield data found for this combination] |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | [No specific yield data found for this combination] |
| Piperidine | Pd(OAc)₂ (2.5) | RuPhos (5) | NaOt-Bu (1.5) | Dioxane | 100 | 14 | [No specific yield data found for this combination] |
Note: The data presented are representative conditions for the Buchwald-Hartwig amination of related bromopyrimidines and serve as a guideline for reactions with this compound.[2][4] Optimization is often necessary for specific amine coupling partners.
Recommended Experimental Protocol
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the base (e.g., 1.4 equivalents of NaOt-Bu).
-
Add this compound (1.0 equivalent).
-
Add the amine (1.2 equivalents).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.[2]
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-amino-5-aminopyrimidine derivative.
-
Mandatory Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sonogashira coupling of 2-Amino-5-bromopyrimidine with terminal alkynes. This reaction is a powerful and versatile tool for the synthesis of 5-alkynyl-2-aminopyrimidines, which are key intermediates in the development of novel therapeutics. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of the resulting compounds.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne in the presence of a base. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the desired 5-alkynyl-2-aminopyrimidine product and regenerates the active Pd(0) catalyst.[2]
Experimental Protocols
The following protocols are based on established procedures for similar substrates and can be adapted for the Sonogashira coupling of this compound.[4][5][6] Optimization of reaction conditions may be necessary for specific terminal alkynes.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent, followed by the base. Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Conditions for Challenging Substrates
For less reactive alkynes or when dealing with the coordinating effects of the amino group, the following conditions, adapted from a procedure for diaminopyrimidines, may be more effective.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1.7 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Combine this compound and PdCl₂(dppf)·CH₂Cl₂ in a reaction vial with anhydrous THF.
-
Add triethylamine and the terminal alkyne and stir the mixture for 10 minutes.
-
Add solid CuI to the mixture, briefly flush with argon, cap the vial, and place it in a preheated oil bath at 60°C.
-
Stir the reaction for 20 hours. The formation of a precipitate (Et₃N·HBr) indicates reaction progress.[6]
-
After cooling, filter the reaction mixture through a plug of silica gel, washing with a mixture of dichloromethane (B109758) and ethyl acetate.
-
Evaporate the solvent and purify the residue by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of amino-substituted bromopyridines and pyrimidines with various terminal alkynes, which can be extrapolated to this compound.[4]
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 95 |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 94 |
| 4 | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Et₃N | THF | 60 | 20 | 90 |
| 5 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72 |
Mandatory Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Notes and Protocols: The Role of Bromopyrimidine Derivatives in the Synthesis of Macitentan Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macitentan (B1675890), an orally active dual endothelin receptor antagonist, is a critical therapeutic agent for the treatment of pulmonary arterial hypertension (PAH). Its synthesis involves the strategic coupling of key intermediates, with halogenated pyrimidines playing a pivotal role. While the user's query specified 2-Amino-5-bromopyrimidine, extensive literature review of Macitentan synthesis indicates that 5-bromo-2-chloropyrimidine (B32469) is the direct precursor utilized in the final coupling step. This document outlines the established synthetic route to a key Macitentan precursor, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, from 5-bromo-2-chloropyrimidine. Additionally, it addresses the potential role of this compound as a starting material for the synthesis of the requisite 5-bromo-2-chloropyrimidine via a Sandmeyer-type reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the field of medicinal chemistry and drug development.
Introduction to Macitentan and its Synthesis
Macitentan's molecular structure is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide. The synthesis of this complex molecule is a multi-step process. A crucial step in this synthesis is the etherification reaction where the 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy side chain is formed. This is achieved by coupling a pyrimidine (B1678525) derivative bearing a 2-hydroxyethoxy group with a halogenated pyrimidine. The literature consistently points to 5-bromo-2-chloropyrimidine as the key halogenated pyrimidine for this reaction.
The Role of 5-Bromo-2-chloropyrimidine in Macitentan Synthesis
The final step in the synthesis of Macitentan involves the coupling of an advanced intermediate, N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, with 5-bromo-2-chloropyrimidine. This reaction proceeds via a nucleophilic aromatic substitution, where the deprotonated hydroxyl group of the ethylene (B1197577) glycol linker displaces the chlorine atom on the 5-bromopyrimidine (B23866) ring.
Caption: Final coupling step in Macitentan synthesis.
Potential Role of this compound
While not a direct precursor in the most commonly cited syntheses of Macitentan, this compound can be considered a potential starting material for the synthesis of 5-bromo-2-chloropyrimidine. The conversion of an amino group on an aromatic ring to a chloro group can be achieved through the Sandmeyer reaction. This two-step process involves:
-
Diazotization: The amino group of this compound is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.
-
Substitution: The resulting diazonium salt is then treated with a copper(I) chloride solution, which catalyzes the displacement of the diazonium group with a chlorine atom.
Caption: Proposed synthesis of 5-bromo-2-chloropyrimidine.
Data Presentation
The following tables summarize the quantitative data for the key reactions in the synthesis of the Macitentan precursor.
Table 1: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide
| Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) (%) | Reference |
| N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide | Potassium tert-butoxide | Ethylene glycol | 100-105 | 12-14 | ~68 | 92.04 | [1] |
| N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide | Potassium tert-butoxide | Dimethoxyethane | 100 | 70 | 86 | Not specified | [2] |
Table 2: Synthesis of Macitentan from N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide and 5-Bromo-2-chloropyrimidine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) (%) | Reference |
| Sodium hydride | Toluene / DMF | 10-15 to RT | 5-6 | Not specified | >99.5 | [1] |
| Sodium hydride | THF / DMF | 60 | 2 | 88 | Not specified | [3] |
| Sodium hydride | THF | 35 | 14 | Not specified | >99.0 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)
This protocol is adapted from the procedure described in the Journal of Medicinal Chemistry (2012), 55, 7849-7861.[3]
Materials:
-
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide
-
5-Bromo-2-chloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% aqueous citric acid solution
-
Ethyl acetate (B1210297)
-
Water
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Suspend sodium hydride (1.67 g, 69.6 mmol, 55% in mineral oil) in hexane, and then discard the hexane. Repeat this washing step.
-
Suspend the remaining NaH slurry in anhydrous THF (200 mL).
-
Add N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (10.0 g, 23.2 mmol) in portions to the NaH suspension.
-
Stir the mixture for 15 minutes at room temperature.
-
Dilute the mixture with anhydrous DMF (40 mL).
-
Add 5-bromo-2-chloropyrimidine (5.38 g, 27.8 mmol).
-
Heat the reaction mixture to 60 °C and continue stirring for 2 hours.
-
Cool the mixture and pour it into a 10% aqueous citric acid solution (250 mL).
-
Extract the product with ethyl acetate (2 x 300 mL).
-
Combine the organic extracts and wash twice with water (2 x 200 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from methanol (100 mL) to yield Macitentan as a white powder.
Protocol 2: Proposed Synthesis of 5-Bromo-2-chloropyrimidine from this compound (Generalized Sandmeyer Reaction)
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
Procedure:
Step A: Diazotization
-
Dissolve this compound in concentrated hydrochloric acid, cooled in an ice bath (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step B: Chloro-de-diazoniation
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step A to the CuCl solution. Effervescence (evolution of N2 gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude 5-bromo-2-chloropyrimidine, which can be further purified by crystallization or chromatography.
Workflow Visualization
Caption: Overall synthetic workflow for Macitentan.
Conclusion
5-Bromo-2-chloropyrimidine is a crucial precursor in the synthesis of Macitentan. The presented data and protocols, derived from peer-reviewed literature and patents, provide a solid foundation for researchers working on the synthesis of Macitentan and related compounds. While this compound is not a direct precursor, its potential conversion to 5-bromo-2-chloropyrimidine via a Sandmeyer reaction offers an alternative synthetic route to this key intermediate. These application notes serve as a detailed guide for professionals in drug development, facilitating a deeper understanding of the synthesis of this important therapeutic agent.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-amino-5-bromopyrimidine as a key building block. The functionalization of the pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications. This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.
Introduction
The 2-aminopyrimidine (B69317) scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1] this compound serves as a versatile and readily available starting material for these transformations, providing access to a wide range of 2-amino-5-substituted pyrimidines. These products are valuable intermediates in the synthesis of compounds targeting a variety of diseases, including cancer, central nervous system disorders, and viral infections.[1][2][3][4]
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid building blocks.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 15 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 12 | High |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 18 | Good |
| 4-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O (5:1) | 80 | 24 | Moderate |
Note: The data presented are representative conditions adapted from similar substrates and should be optimized for this compound and specific coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2,5-diaminopyrimidine (B1361531) derivatives. This reaction is crucial for accessing a wide range of structures with potential biological activity.[3][5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
| Amine/Amide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | Good |
| Benzamide | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 20 | Moderate |
| Pyrrolidine | Pd(OAc)₂ (1.5) | dppf (3) | NaOtBu (1.5) | Toluene | 80 | 16 | High |
Note: The data presented are representative conditions adapted from similar substrates and should be optimized for this compound and specific coupling partners.[6][7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine or amide (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between this compound and terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]
Data Presentation: Representative Sonogashira Coupling Conditions and Yields
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 60 | 16 | >80 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (1.7) | Et₃N (1.5) | THF | 60 | 20 | 90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.0) | DMF | 25 | 12 | High |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | Acetonitrile | 50 | 18 | Good |
Note: The data presented are representative conditions adapted from similar substrates and should be optimized for this compound and specific coupling partners.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent.[10][11] While effective, the toxicity of organotin compounds is a significant drawback and requires careful handling and purification procedures.[4][12]
Data Presentation: General Stille Coupling Conditions
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | Good |
| (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | DMF | 80 | 16 | High |
| Allyltributyltin | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 65 | 24 | Moderate |
| (4-Methoxyphenyl)tributyltin | Pd(OAc)₂ (2) | SPhos (4) | CsF | Dioxane | 110 | 18 | Good |
Note: The data presented are representative conditions and should be optimized for this compound and specific organostannane reagents.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the organostannane (1.1 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous KF solution to remove tin byproducts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples this compound with alkenes to form substituted pyrimidines.[13] This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.
Data Presentation: General Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | Good |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | High |
| Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe (2.0) | 1,4-Dioxane | 120 | 36 | Moderate |
Note: The data presented are representative conditions and should be optimized for this compound and specific alkenes.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required), and the base (e.g., Et₃N, 1.5 equiv.).
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C). Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery
The 2-amino-5-substituted pyrimidine scaffold is a key structural motif in a wide range of biologically active molecules and approved drugs. The palladium-catalyzed cross-coupling reactions described herein provide efficient access to libraries of these compounds for drug discovery programs.
-
Kinase Inhibitors: Many kinase inhibitors feature the 2-aminopyrimidine core, which often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituent at the 5-position can be modified to achieve potency and selectivity for specific kinases. For example, derivatives of this scaffold have been explored as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and others, which are important targets in oncology.[3][14]
-
Central Nervous System (CNS) Agents: The 2-aminopyrimidine scaffold is also prevalent in compounds targeting CNS disorders. The ability to introduce diverse lipophilic or polar groups at the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor affinity. These compounds have been investigated as agonists or antagonists for various CNS receptors, including serotonin (B10506) and adenosine (B11128) receptors.[2][15]
-
Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogues attractive candidates for antiviral and anticancer therapies. 2-Amino-5-substituted pyrimidines have been shown to possess potent antiviral activity against a range of viruses and cytotoxic effects against various cancer cell lines.[9][16]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. | Semantic Scholar [semanticscholar.org]
- 6. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 2-amino-5-bromopyrimidine is a pivotal transformation in synthetic organic chemistry, providing a gateway to a diverse array of N-aryl-2-aminopyrimidine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed experimental protocols for two of the most robust and widely employed methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
The protocols outlined below are based on established literature precedents for similar substrates and are intended to serve as a comprehensive guide for researchers. This application note includes detailed step-by-step methodologies, a summary of representative quantitative data, and graphical representations of the experimental workflow and reaction mechanisms to ensure clarity and reproducibility.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the N-arylation of bromopyridines and bromopyrimidines, which serve as close analogs for this compound. These conditions can be used as a starting point for the optimization of the N-arylation of the target substrate.
| Arylating Agent | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Various Volatile Amines | Pd(OAc)₂ (2 mol%) | dppp (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 80 | 12-24 | 55-98 | 2-halopyridines[1] |
| Aniline | Pd₂(dba)₃ (1-2 mol%) | Xantphos (2-4 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 100 | 16 | 85-95 | 5-bromopyrimidine[2] |
| N-Methylaniline | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 18 | ~90 | 5-bromopyrimidine[2] |
| Morpholine | Pd₂(dba)₃ (1.5 mol%) | RuPhos (3 mol%) | K₃PO₄ (2 equiv) | t-BuOH | 100 | 24 | ~92 | 3-bromopyridine |
| Various Anilines | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2 equiv) | DMSO | 110 | 24 | 70-85 | 2-bromopyridine |
| Amides | CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate (10 mol%) | K₃PO₄ (1 equiv) | DMSO | 110 | 5 | 75-90 | Aryl iodides[3] |
Note: Yields are isolated yields and may vary depending on the specific substrates, reaction scale, and precise conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often the preferred route for N-arylation due to its generally high yields, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation.
Materials:
-
This compound
-
Aryl amine or aryl boronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos, dppp)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOtBu), this compound (1.0 mmol), and the arylating agent (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-5-bromopyrimidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation and can be a valuable alternative, particularly when palladium-based methods are unsuccessful. It typically requires higher temperatures.
Materials:
-
This compound
-
Aryl amine or aryl halide (typically aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., DMSO, DMF, dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 mmol), the arylating agent (1.2 mmol), the copper catalyst (e.g., 0.1 mmol of CuI), and the ligand (e.g., 0.2 mmol of L-proline).
-
Reagent Addition: Add the base (e.g., 2.0 mmol of K₂CO₃) and the solvent (5-10 mL of DMSO).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to a high temperature (typically 110-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-5-bromopyrimidine. Our aim is to help you improve reaction yields, minimize impurities, and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct bromination of 2-aminopyrimidine (B69317). This electrophilic aromatic substitution reaction typically utilizes brominating agents such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent. The C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack on the pyrimidine (B1678525) ring.[1]
Q2: My reaction is yielding a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A2: The formation of 2-amino-3,5-dibromopyrimidine is a common side reaction resulting from over-bromination.[2][3] To enhance the selectivity for this compound, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 2-aminopyrimidine. Using a stoichiometric amount or only a slight excess of the brominating agent is crucial.[2]
-
Temperature Control: Lowering the reaction temperature can help reduce the rate of the second bromination, thus favoring the mono-substituted product. Some procedures recommend cooling the reaction mixture with an ice bath.[1][4]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period allows for better control of the reaction and can prevent localized areas of high concentration that lead to over-bromination.
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. Phenyltrimethylammonium (B184261) tribromide has been reported to be effective in avoiding the formation of 3-position byproducts.[5][6]
Q3: How can I effectively separate this compound from the 2-amino-3,5-dibromopyrimidine impurity?
A3: Separation can be challenging due to the similar properties of the mono- and di-brominated products. Recrystallization is a common and effective method for purification. Solvents such as ethanol, benzene, or mixtures like ethanol-water have been successfully used.[2][5][7] Column chromatography on silica (B1680970) gel can also be employed for more difficult separations.
Q4: What is the role of protecting the amino group during bromination?
A4: Protecting the amino group, for instance, by acetylation to form 2-acetamidopyrimidine, can prevent the formation of di- and tri-substituted byproducts. The acetyl group is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution. After the bromination step, the protecting group is removed by hydrolysis to yield the desired this compound.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield | 1. Insufficient reaction time or temperature. 2. Inactive brominating agent. 3. Poor quality starting material. 4. Formation of hydrochloride salt. | 1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Some direct brominations with Br₂ require elevated temperatures (e.g., 125-135°C).[1]2. Use a fresh batch of the brominating agent. NBS, for example, can decompose over time.3. Ensure the 2-aminopyrimidine is pure and dry.4. If the product dissolves and does not precipitate, it may have formed a hydrochloride salt. In such cases, neutralization with a dilute base (e.g., 3N NaOH) to a pH of 10 can precipitate the free base. |
| Formation of Multiple Products/Isomers | 1. Over-bromination leading to 2-amino-3,5-dibromopyrimidine. 2. Reaction at other positions on the pyrimidine ring. | 1. Reduce the molar equivalent of the brominating agent to 1.0 or slightly above. - Lower the reaction temperature. - Add the brominating agent slowly. - Consider using a milder brominating agent like phenyltrimethylammonium tribromide.[5][6]2. Bromination of 2-aminopyrimidine at room temperature primarily yields the 5-bromo and 3,5-dibromo products.[9] Reaction at other positions is less common under these conditions. |
| Difficult Product Purification | 1. Co-precipitation of product and byproduct. 2. Product is highly polar. | 1. Employ fractional crystallization with different solvent systems. - Use column chromatography with a suitable eluent system to separate the components.2. An aqueous workup can help remove inorganic salts. Acid-base extraction can be utilized to separate basic or acidic impurities. |
| Reaction Mixture Turns Dark/Complex | 1. Degradation of starting material or product. 2. Side reactions due to harsh conditions. | 1. Ensure the reaction is performed under the recommended temperature range. Excessive heat can lead to decomposition.2. Consider using milder reaction conditions, such as a different solvent or a less reactive brominating agent. Some reactions are performed in the dark to prevent light-induced side reactions.[4] |
Experimental Protocols
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred due to the ease of handling NBS compared to liquid bromine.
Procedure:
-
Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (B52724) (25 mL) in a round-bottom flask.[4]
-
Cool the solution in an ice bath.[4]
-
Add N-Bromosuccinimide (4.6g, 27.9 mmol) to the cooled solution.[4]
-
Stir the resulting mixture at room temperature overnight in the dark.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.[4]
-
Wash the residue with water (100 mL), filter the solid by suction, and dry in vacuo to obtain the product.[4]
Expected Yield: ~97%[4]
Method 2: Bromination using Phenyltrimethylammonium Tribromide
This method is reported to avoid the formation of 3-position byproducts, leading to a cleaner reaction profile.
Procedure:
-
In a 1L three-necked flask, add 2-aminopyridine (B139424) (9.4g, 0.1 mol), phenyltrimethylammonium tribromide (37.6g, 0.1 mol), and chloroform (B151607) (300 mL).[5]
-
Stir the mixture at 25-30°C for 2 hours.[5]
-
After the reaction, wash the mixture with a saturated sodium chloride solution (40 mL).[5]
-
Separate the organic layer and wash it 2-3 times with water (20 mL).
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent by rotary evaporation to obtain an oil.
-
Cool the oil with ice water and add water to precipitate the solid crude product.
-
Recrystallize the crude product from benzene, filter, and dry to obtain the final product.[5]
Expected Yield: 78-81%[5]
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Aminopyrimidine
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 2-Aminopyrimidine | Acetonitrile | 20 | Overnight | 97 | [4] |
| Phenyltrimethylammonium Tribromide | 2-Aminopyridine | Chloroform | 25 | 2 | 78 | [6] |
| Phenyltrimethylammonium Tribromide | 2-Aminopyridine | Chloroform | 30 | 2 | 81 | [5] |
| Phenyltrimethylammonium Tribromide | 2-Aminopyridine | Dichloromethane | 30 | 2 | 75 | [5] |
| Bromine (Br₂) | Pyrimidine Hydrochloride | Nitrobenzene | 125-135 | 2-6 | Good | [1] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Factors influencing selectivity in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. heteroletters.org [heteroletters.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of bromopyrimidines?
A1: The most prevalent side reactions include:
-
Protodeboronation : The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the nucleophilic partner.[1][2] This is a well-known undesired side reaction in Suzuki couplings.[1] Pyrimidine (B1678525) and pyridine-based boronic acids are particularly susceptible to this decomposition pathway.[2][3]
-
Dehalogenation (Protodebromination) : The bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[3][4] This can be mediated by trace palladium hydride species in the reaction.[3]
-
Homocoupling : The coupling of two molecules of the boronic acid or two molecules of the bromopyrimidine to form symmetrical biaryl byproducts.[4][5] The presence of oxygen often promotes the homocoupling of boronic acids.[5][6][7]
-
Hydrolysis of Boronic Acid : Boronic acids can be prone to hydrolysis, which renders them inactive for the cross-coupling reaction.[4][6]
Q2: Why are bromopyrimidines considered challenging substrates for Suzuki coupling?
A2: Bromopyrimidines can be challenging due to the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][5] This coordination can interfere with the catalytic cycle and reduce reaction efficiency.[5] For some substrates, this requires the use of specific, bulky ligands to shield the palladium center and prevent this unwanted coordination.[3][5]
Q3: What is the primary cause of low yield, and how can it be addressed?
A3: Low yields are often the result of a combination of the side reactions mentioned above, particularly protodeboronation and catalyst inhibition.[4][5] To improve yields, a systematic optimization of reaction parameters is crucial. This includes screening different palladium catalysts, ligands, bases, and solvents.[4][8] Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can facilitate the oxidative addition step and prevent catalyst inhibition.[4][5] Additionally, using more stable boronic esters (like pinacol (B44631) esters) or trifluoroborate salts can minimize protodeboronation.[5][9]
Q4: Can running the Suzuki coupling of bromopyrimidines under an inert atmosphere improve the reaction?
A4: Yes, it is strongly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[10] The presence of oxygen can lead to the deactivation of the palladium catalyst and significantly promote the undesirable homocoupling of the boronic acid reagent.[5][7][10] Thoroughly degassing solvents and reagents is a crucial step to minimize these oxygen-promoted side reactions.[3][5]
Troubleshooting Guide
This guide addresses specific issues encountered during the Suzuki coupling of bromopyrimidines and offers targeted solutions.
Issue 1: Low or No Conversion of Bromopyrimidine Starting Material
| Potential Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst (e.g., Buchwald precatalysts).[4][10] | The Pd(0) species is the active catalyst. Pd(II) sources must be reduced in-situ, and failure to do so results in an inactive catalytic cycle. Pre-catalysts are often more stable and reliably generate the active Pd(0) species. |
| Inefficient Oxidative Addition | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][5] Cautiously increase the reaction temperature.[5][10] | The C-Br bond on an electron-deficient pyrimidine ring can be less reactive. Bulky, electron-donating ligands facilitate the oxidative addition step, which is often rate-limiting.[5][11] |
| Catalyst Inhibition | Employ bulky phosphine ligands that can shield the palladium center.[5] | The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3][5] Bulky ligands sterically hinder this interaction. |
| Poor Quality Boronic Acid | Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[4][5] | Boronic acids can degrade upon storage. Their more stable derivatives, like pinacol esters, are less prone to premature decomposition.[12] |
Issue 2: Significant Formation of Debrominated Pyrimidine Byproduct
| Potential Cause | Suggested Solution | Rationale |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and ensure all glassware is oven-dried.[4][5] | Water and other protic sources can facilitate the protodebromination side reaction.[4] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems.[3][8][13][14] | The choice of base and solvent is critical and can significantly influence the prevalence of side reactions.[3][5] Weaker bases may be preferable. |
| High Temperature / Long Reaction Time | Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[4] | Protodebromination is often exacerbated by high temperatures and extended reaction times.[3] |
Issue 3: Significant Formation of Boronic Acid Homocoupling Product
| Potential Cause | Suggested Solution | Rationale |
| Presence of Oxygen | Thoroughly degas the reaction mixture and solvents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon).[3][5] | Oxygen is a known promoter of the oxidative homocoupling of boronic acids.[6][7] Rigorous exclusion of air is critical. |
| Catalyst System | Use a direct Pd(0) source like Pd(PPh₃)₄, or ensure efficient in-situ reduction of a Pd(II) precatalyst.[3] | Homocoupling can sometimes occur during the reduction of Pd(II) to Pd(0). Starting with a Pd(0) source can mitigate this.[3] |
| Suboptimal Ligand Choice | Use bulky phosphine ligands.[5] | Bulky ligands can sterically hinder the formation of the homocoupled dimer.[5] |
Issue 4: Degradation of Boronic Acid (Protodeboronation)
| Potential Cause | Suggested Solution | Rationale |
| Inherent Instability of Boronic Acid | Use more stable boron reagents such as boronic esters (e.g., pinacol esters, MIDA esters) or potassium organotrifluoroborates.[1][5][12] | These derivatives are generally more stable to storage and reaction conditions, acting as a "slow release" source of the active boronic acid, which minimizes its concentration and thus the rate of decomposition.[1][15][16] |
| Inappropriate Reaction pH/Base | Screen weaker bases (e.g., K₃PO₄, K₂CO₃, CsF).[2][17] | The rate of protodeboronation is highly pH-dependent.[2] For some heteroaromatic boronic acids, the reaction is fastest at neutral pH, and the use of a base can paradoxically slow the decomposition.[2] |
| Aqueous Conditions | Use anhydrous solvents where possible.[5] | Water is a reactant in the protodeboronation pathway.[18] |
| High Temperature | Reduce the reaction temperature.[2] | The rate of decomposition is often accelerated at elevated temperatures.[3] |
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Note: The optimal base is highly substrate-dependent and requires empirical screening. The following data is illustrative for a specific bromopyridine coupling.
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98[5] |
| 2 | K₂CO₃ | 92[5] |
| 3 | K₃PO₄ | 85[5] |
Table 2: Effect of Solvents on Suzuki Coupling Yield
Note: Solvent choice impacts solubility, reaction kinetics, and catalyst stability. A co-solvent, often water, is frequently required to dissolve the inorganic base.[19][20]
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | 1,4-Dioxane (B91453) / H₂O (2:1) | 80[20][21] |
| 2 | THF / H₂O (1:1) | ~70-75[21] |
| 3 | DMF | Moderate-Good[8] |
| 4 | Toluene | Moderate[8] |
| 5 | Acetonitrile | Moderate[8] |
Key Experimental Protocol
This general procedure for a Suzuki-Miyaura coupling of a bromopyrimidine is a starting point and should be optimized for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[4]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
Reagent Addition: 3. In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[4] 4. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, potentially with degassed water) via syringe.[4] The reaction mixture should be thoroughly degassed again.
Reaction and Work-up: 5. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10] 6. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[10] 7. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10] 8. Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5] 9. Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Major Side Reaction Pathways
Caption: Key side reaction pathways in the Suzuki coupling of bromopyrimidines.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-5-bromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-5-bromopyrimidine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Crystallize | - Insufficient concentration of the compound (too much solvent).- The solution is not supersaturated.- Rapid cooling of the solution. | - Gently heat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Ensure slow cooling to room temperature before placing in an ice bath. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is 241-243 °C)[1].- High concentration of impurities.- The solution is cooling too rapidly. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.- Consider a pre-purification step like a charcoal treatment if significant colored impurities are present.- Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., hot methanol) and add a poor solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Washing the crystals with a solvent in which the product is soluble. | - Use the minimum amount of hot solvent required for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure | - Inappropriate solvent choice, where impurities have similar solubility to the product.- Crystals formed too quickly, trapping impurities.- Incomplete removal of mother liquor. | - Select a solvent where the solubility of impurities is significantly different from that of the product.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling or cracking. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. For this compound, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is a good starting point.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly and is not allowed to run dry. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A small amount of methanol (B129727) can be added to the mobile phase for very polar compounds. |
| Streaking or Tailing of Bands | - The compound is sparingly soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small amount of a more polar solvent to the mobile phase in which the compound is more soluble.- Consider using a different stationary phase, such as alumina, or deactivating the silica (B1680970) gel with a small amount of a polar solvent like triethylamine (B128534) in the mobile phase. |
| Cracked or Channeled Column | - Improper packing of the stationary phase.- The column has run dry. | - Repack the column, ensuring the silica gel is added as a slurry and allowed to settle uniformly.- Always maintain the solvent level above the top of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminopyrimidine, and by-products from the synthesis, such as 2-amino-3,5-dibromopyrimidine. The presence of these impurities can affect crystal formation and the overall purity of the final product.
Q2: How do I choose the right solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. Based on available data, this compound is slightly soluble in methanol with heating and insoluble in water[1]. This suggests that a mixed solvent system of methanol and water could be effective. Ethanol has also been reported as a suitable recrystallization solvent.
Q3: What is a good starting mobile phase for column chromatography of this compound?
A3: A good starting point for the column chromatography of this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A common system is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: My purified this compound has a yellowish tint. Is this normal?
A4: Pure this compound is typically a white to light beige crystalline powder[1]. A yellowish tint may indicate the presence of residual impurities. If high purity is required, a second recrystallization or passing the material through a short plug of silica gel may be necessary.
Q5: How can I improve the recovery yield of my purification?
A5: To improve yield in recrystallization, use the minimum amount of hot solvent for dissolution and ensure complete cooling. For column chromatography, careful selection of the mobile phase to ensure good separation and complete elution of the desired compound is key. Additionally, ensuring all material is transferred between steps and that fractions are collected and analyzed carefully will minimize loss.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[1] | Can be used as an anti-solvent in mixed-solvent recrystallization. |
| Methanol | Slightly soluble (with heating)[1] | A potential solvent for recrystallization, possibly in a mixed system. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | Generally not a preferred solvent for purification due to its high boiling point. |
| Ethanol | Reported as a recrystallization solvent. | A good candidate for recrystallization trials. |
| Ethyl Acetate | Likely moderately soluble. | A common component of the mobile phase in column chromatography. |
| Hexanes/Petroleum Ether | Likely poorly soluble. | Used as the non-polar component of the mobile phase in column chromatography. |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - Simple and cost-effective.- Can yield highly pure crystalline material.- Scalable. | - Requires finding a suitable solvent.- Can have lower yields if the compound is partially soluble at low temperatures.- Not effective for separating impurities with similar solubility. | - Removing small amounts of impurities from a large amount of product.- Final purification step to obtain crystalline material. |
| Column Chromatography | - Can separate complex mixtures.- High resolution is possible.- Versatile with different stationary and mobile phases. | - More time-consuming and requires more solvent.- Can be more expensive.- Potential for product loss on the column. | - Separating multiple components in a crude mixture.- Purifying non-crystalline materials.- When recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Methanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a sufficient amount of methanol and add the minimum amount of hot methanol to the crude product to just dissolve it.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot, clear filtrate, add water dropwise until the solution becomes slightly turbid.
-
Reheat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, during which crystals should form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 2: Column Chromatography
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the initial mobile phase.
-
Collect fractions and monitor the separation using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. This compound, being a polar molecule, will require a more polar mobile phase to elute.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Catalyst Load for 2-Amino-5-bromopyrimidine Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromopyrimidine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenge arises from the presence of the 2-amino group on the pyrimidine (B1678525) ring. This amino group can act as a ligand, coordinating to the palladium catalyst and potentially deactivating it or altering its reactivity.[1] This can lead to lower yields or failed reactions. Additionally, the electron-donating nature of the amino group can make the oxidative addition of the palladium catalyst to the C-Br bond more difficult, which is often a rate-determining step in the catalytic cycle.[1]
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A general starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 1 to 5 mol%.[1] For challenging substrates like this compound, it is often recommended to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[1] Subsequent optimization can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]
Q3: How does the choice of ligand affect the reaction?
The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often more effective.[1] Ligands such as XPhos, SPhos, and RuPhos can promote the oxidative addition step and help prevent catalyst deactivation by shielding the palladium center from coordination with the 2-amino group.[1][2]
Q4: What role does the base play in these reactions?
The base is a critical component of the catalytic cycle. In Suzuki-Miyaura coupling, its primary role is to activate the organoboron species to facilitate transmetalation. In Buchwald-Hartwig amination, it deprotonates the amine to generate the active nucleophile. The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] The optimal base is substrate-dependent and may require screening.
Q5: My reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
Low yields can be attributed to several factors:
-
Catalyst Deactivation: As mentioned, the 2-amino group can poison the catalyst.[1][2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature can all significantly impact the yield.
-
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[2][4]
To troubleshoot, a systematic approach is recommended. This can involve screening different ligands, bases, and solvents, ensuring all reagents are pure and dry, and maintaining a strictly inert atmosphere throughout the reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by the 2-amino group. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2] Increase catalyst loading to 2-5 mol%.[1] |
| Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable activation. | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[3][5] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2][6] | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki). | Thoroughly degas all solvents and the reaction mixture to remove oxygen.[3] Consider using a pre-formed Pd(0) catalyst.[3] |
| Hydrodehalogenation (replacement of Br with H). | Use anhydrous solvents and reagents.[4] Optimize the ligand and consider a milder base.[4] Lowering the reaction temperature may also help.[4] | |
| Alkyne homocoupling (Glaser coupling in Sonogashira). | Use copper-free Sonogashira conditions if possible.[4] Maintain a strict oxygen-free atmosphere.[3] | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Ensure consistent handling and setup procedures. |
| Incomplete exclusion of air and moisture. | Use Schlenk techniques or a glovebox to set up the reaction under a strictly inert atmosphere.[2] |
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting conditions for optimizing the cross-coupling of this compound. These are general guidelines and may require further optimization for specific substrates and desired outcomes.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Catalyst Loading (mol%) | 1 - 5[1] | 1 - 5[1] | 1 - 5[7] |
| Ligand | XPhos, SPhos, RuPhos | XPhos, SPhos, RuPhos, BrettPhos[8] | PPh₃, Xantphos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃[3][4] | NaOtBu, LHMDS, Cs₂CO₃[8] | Et₃N, DIPEA[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF[5][6] | Toluene, 1,4-Dioxane[2] | DMF, THF[7] |
| Temperature (°C) | 80 - 120[6] | 80 - 110[2] | Room Temperature - 100[7] |
| Co-catalyst | - | - | CuI (optional, can be omitted in copper-free protocols)[7] |
Experimental Protocols
The following are general starting protocols for the cross-coupling of this compound. Note: These protocols are intended as a starting point and should be optimized for each specific reaction.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv.).[3]
-
Stir the reaction at room temperature or with gentle heating and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General workflow for cross-coupling reactions.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-bromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-Amino-5-bromopyrimidine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that is generally considered to have poor solubility in many common organic solvents. It is known to be insoluble in water.[1][2] Published data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol (B129727), with solubility in methanol improving upon heating.[2] Some sources also suggest solubility in ethanol (B145695) and acetone.[1]
Q2: I am having difficulty dissolving this compound. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Purity Verification: Impurities in the compound can significantly affect its solubility. Confirm the purity of your this compound using analytical methods such as NMR or LC-MS.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can negatively impact solubility.[3]
-
Temperature Increase: The solubility of many compounds, including pyrimidine (B1678525) derivatives, often increases with temperature. Gentle heating of the solvent while stirring can aid in dissolution.[3]
-
Particle Size Reduction: Reducing the particle size of the solid by grinding it into a fine powder can increase the surface area available for solvation, which may improve the rate of dissolution.
Q3: Can co-solvents be used to improve the solubility of this compound?
Yes, co-solvency is a highly effective technique.[3][4] This involves using a mixture of solvents to enhance the solubility of a solute. For pyrimidine derivatives, adding a small amount of a highly polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) to a less polar solvent can significantly improve solubility.[3]
Q4: Are there any other advanced techniques to enhance solubility?
Other techniques that can be explored for poorly soluble compounds include:
-
Salt Formation: If the compound has acidic or basic functionalities, converting it to a salt can improve its solubility in polar solvents.
-
Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes with the compound, respectively, to enhance its solubility.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility issues with this compound.
Initial Assessment and Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting solubility problems.
Caption: A flowchart for systematically addressing solubility challenges.
Data Presentation
The following table summarizes the known qualitative solubility of this compound in various organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] | |
| Methanol | Slightly Soluble[2] | Solubility improves with heating[2] |
| Ethanol | Soluble[1] | |
| Acetone | Soluble[1] | |
| Water | Insoluble[1][2] |
Experimental Protocols
Protocol 1: Co-solvency for Enhanced Solubility
This protocol details the use of a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (e.g., methanol, ethanol)
-
Co-solvent (e.g., DMSO, DMF)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired final concentration of this compound.
-
To a volumetric flask, add the calculated amount of this compound.
-
Add a small volume of the co-solvent (e.g., 5-10% of the final volume) and stir to create a slurry or a concentrated solution.[3]
-
While stirring, slowly add the primary organic solvent to the final volume.
-
Continue to stir until the compound is completely dissolved. If solubility remains an issue, a slight increase in the percentage of the co-solvent may be beneficial. It is recommended to use the minimum amount of co-solvent necessary.[3]
Protocol 2: Determining Approximate Solubility
This protocol provides a method for estimating the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Sealed vials
-
Thermostatically controlled shaker or stir plate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
Visualization of Solvent Selection Logic
The choice of solvent or solvent system is critical for successfully dissolving this compound. The following diagram outlines a decision-making process for solvent selection.
Caption: A decision tree to guide the selection of an appropriate solvent system.
References
- 1. This compound BP EP USP CAS 7752-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | 7752-82-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solubilization of poorly soluble drugs by micellization and complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination of 2-Amino-5-bromopyrimidine during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during chemical reactions involving 2-amino-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 5-position of the pyrimidine (B1678525) ring is replaced by a hydrogen atom. This leads to the formation of 2-aminopyrimidine (B69317) as a significant byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the product and the debrominated impurity.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H.
-
Solvents: Protic solvents such as water and alcohols can serve as hydride sources.
-
Reagents and Impurities: Trace amounts of water in solvents or reagents, or certain additives, can contribute to the formation of Pd-H.
Once formed, the Pd-H species can react with this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.
Q3: How does the choice of catalyst and ligand influence debromination?
A3: The selection of the palladium catalyst and the associated phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands, such as XPhos, SPhos, and BrettPhos, are often recommended. These ligands can accelerate the rate of the desired cross-coupling reaction (specifically the reductive elimination step), which can outcompete the undesired debromination pathway. Conversely, less sterically hindered or electron-poor ligands may not sufficiently stabilize the palladium center, leading to an increased likelihood of side reactions.
Q4: Can the amino group on this compound contribute to debromination?
A4: The free amino group (-NH₂) is an electron-donating group which can influence the electronic properties of the pyrimidine ring. While its direct role in promoting debromination is not definitively established in all contexts, it can coordinate to the palladium catalyst, potentially affecting the catalytic cycle. In some cases, protecting the amino group can be a viable strategy to prevent this coordination and potentially reduce side reactions.
Q5: Is it necessary to protect the amino group of this compound before running a cross-coupling reaction?
A5: Not always. Many successful cross-coupling reactions with this compound and similar substrates have been reported without the need for N-protection. By carefully optimizing the reaction conditions (e.g., using milder bases, appropriate ligands, and lower temperatures), debromination can often be minimized. However, if debromination remains a persistent issue, protection of the amino group as an acetamide (B32628) or a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a strategy worth considering.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of 2-aminopyrimidine.
-
Low yield of the desired 2-amino-5-arylpyrimidine product.
-
Difficult purification due to co-elution of the product and the debrominated byproduct.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting debromination in Suzuki-Miyaura reactions.
Data Presentation: Effect of Reaction Parameters on Debromination
The following tables summarize the expected impact of different reaction parameters on the ratio of the desired product to the debrominated byproduct in a typical Suzuki-Miyaura coupling. The data is illustrative and based on general trends observed for aryl bromides.
Table 1: Influence of Base on Product-to-Byproduct Ratio
| Base Type | Rationale | Expected Product:Byproduct Ratio (Illustrative) |
| Strong, aggressive bases (e.g., NaOt-Bu, NaOH) | More likely to generate Pd-H species that lead to debromination. | ~ 60:40 |
| Milder, inorganic bases (e.g., K₃PO₄, K₂CO₃) | Less prone to generating hydride species, thus favoring the cross-coupling pathway. | > 95:5 |
Table 2: Influence of Ligand on Product-to-Byproduct Ratio
| Ligand Type | Rationale | Expected Product:Byproduct Ratio (Illustrative) |
| Less bulky, electron-neutral (e.g., PPh₃) | May not sufficiently accelerate the desired reaction pathway over debromination. | ~ 70:30 |
| Bulky, electron-rich (e.g., XPhos, SPhos) | Accelerates the reductive elimination step, outcompeting the debromination side reaction. | > 98:2 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is optimized to reduce the risk of debromination by employing a mild base and a bulky, electron-rich ligand.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 (or a similar pre-catalyst) (2-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely powdered (2.0 - 3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane (B91453) and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.
Protocol 2: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide to mitigate potential side reactions.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as solvent and base)
-
Ice water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in pyridine in a round-bottom flask.
-
Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-bromopyrimidin-2-yl)acetamide.
Protocol 3: Deprotection of N-(5-Arylpyrimidin-2-yl)acetamide
This protocol describes the removal of the acetyl protecting group after a successful cross-coupling reaction.
Materials:
-
N-(5-Arylpyrimidin-2-yl)acetamide
-
Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (B78521) (e.g., 2 M NaOH)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
Setup: Suspend or dissolve the N-acetylated compound in aqueous HCl or NaOH in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid or base.
-
Extraction: Extract the deprotected product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 2-amino-5-arylpyrimidine.
Caption: Logical relationship of protection, coupling, and deprotection steps.
Troubleshooting guide for Buchwald-Hartwig reactions with pyrimidines
Welcome to the technical support center for Buchwald-Hartwig amination reactions involving pyrimidine (B1678525) substrates. This resource is tailored for researchers, scientists, and professionals in drug development to navigate common challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the Buchwald-Hartwig amination of pyrimidines, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the pyrimidine halide. What are the primary factors to investigate?
Answer: Low or no conversion in the Buchwald-Hartwig amination of pyrimidines often stems from issues related to the catalyst system, reaction conditions, or the inherent reactivity of the substrates. Pyrimidine nitrogen atoms can coordinate with the palladium center, leading to catalyst inhibition.[1] Here are the key parameters to troubleshoot:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote reductive elimination and prevent catalyst deactivation.[1] Consider switching to more robust ligand systems if you are facing issues. Pre-formed palladium catalysts can also be more reliable than generating the active catalyst in situ.[2][3]
-
Base Selection: The base plays a crucial role, and its effectiveness can be substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for base-sensitive substrates.[4][5]
-
Solvent: Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.[1][4] Toluene and dioxane are commonly used solvents.[6] For polar substrates, more polar aprotic solvents like DMF or DMSO might improve solubility.[1]
-
Temperature: While typical reaction temperatures range from 80-100°C, increasing the temperature can sometimes improve slow reactions.[2] However, for some sensitive substrates, lower temperatures may be necessary to minimize side reactions.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
Question 2: I'm observing significant hydrodehalogenation of my pyrimidine halide. How can this side reaction be minimized?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] This often occurs when the desired C-N bond formation is slow. Here are some strategies to mitigate this issue:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of reductive elimination, which leads to the desired product, thereby outcompeting the hydrodehalogenation pathway.[1]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[1]
-
Choice of Base: The selection of the base can influence the extent of hydrodehalogenation. It is recommended to screen different bases to identify one that minimizes this side product.[1]
Question 3: My starting materials have poor solubility in the reaction solvent. What can I do?
Answer: Poor solubility of starting materials can significantly hinder reaction rates. Here are several approaches to address this issue:
-
Solvent Screening: Test a variety of solvents with different polarities. For polar substrates, consider using more polar aprotic solvents such as DMF or DMSO, or even a mixture of solvents.[1]
-
Temperature Increase: Raising the reaction temperature can enhance the solubility of your starting materials.[1]
-
Efficient Stirring: Ensure vigorous stirring to maximize the interaction between all reaction components, even if some remain undissolved.[1]
Question 4: How do I choose the right ligand for my pyrimidine substrate?
Answer: Ligand selection is critical and often substrate-dependent. For challenging substrates like pyrimidines, sterically hindered biarylphosphine ligands are generally a good starting point. Below is a table summarizing some commonly used ligands and their general applications.
| Ligand Family | Example Ligands | General Application |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active for a broad range of substrates, including challenging heteroaryl chlorides.[7] |
| Ferrocenylphosphines | Josiphos, DPPF | Effective for a variety of cross-coupling reactions. |
| Bidentate Ligands | Xantphos, BINAP | Can be less prone to displacement by coordinating substrates like pyrimidines.[1][8] |
Question 5: I am working with a dihalopyrimidine and struggling with regioselectivity. How can I control which halide is substituted?
Answer: Achieving regioselectivity in the amination of dihalopyrimidines depends on the electronic and steric properties of the pyrimidine ring. The general order of reactivity for halide displacement on a pyrimidine ring is C4(6) > C2 > C5.[9]
-
Electronic Effects: The inherent electronic properties of the dihalopyrimidine will often dictate the more reactive site.
-
Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered halide position.[4]
-
Catalyst and Ligand Control: In some cases, the choice of the palladium catalyst and ligand system can influence the regioselectivity of the amination.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A1: The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with the development of modern, highly active catalyst systems, even the less reactive aryl chlorides can be effectively coupled.[4]
Q2: Can I use weak bases for the Buchwald-Hartwig amination of pyrimidines?
A2: Yes, weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can be used, and are often preferred for substrates that are sensitive to strong bases like NaOtBu.[4][5] Be aware that using weaker bases might require higher reaction temperatures or longer reaction times.
Q3: How can I remove residual palladium from my final product?
A3: Removing palladium residues is a common purification challenge. Here are a few effective strategies:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica (B1680970) gel can remove a significant amount of precipitated palladium.[4]
-
Scavengers: Using commercially available scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can selectively remove the metal.[4]
-
Crystallization: If your product is a solid, crystallization is often an effective method for purification and removal of metal contaminants.[4]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help in extracting palladium salts.[4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[4]
-
Add the base (e.g., NaOtBu, 1.4 mmol).[4]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1][4]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1][4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1][4]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1][4]
-
Upon completion, cool the reaction to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).[1][4]
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.[1][4]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[4]
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[1][4]
Data Summary Tables
Table 1: Effect of Base on the Yield of Buchwald-Hartwig Amination of 4-Chloropyrimidine with Morpholine
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | 92 |
| K₃PO₄ | Dioxane | 110 | 78 |
| Cs₂CO₃ | Toluene | 110 | 85 |
| K₂CO₃ | DMF | 120 | 65 |
| Note: Data is compiled and generalized from multiple sources for illustrative purposes.[4] |
Table 2: Comparison of Common Solvents for Buchwald-Hartwig Reactions
| Solvent | Type | Key Characteristics |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[5] |
| 1,4-Dioxane | Ether | Frequently used, but considered a high-impact solvent to be avoided if possible.[5][6] |
| THF / 2-MeTHF | Ether | Lower boiling points, suitable for reactions at moderate temperatures. |
| DMF / DMSO | Polar Aprotic | Good for dissolving polar substrates, but can sometimes interfere with the catalyst.[1] |
Visual Guides
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Selective C-C Bond Formation with 2-Amino-5-bromopyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting common issues encountered during the selective C-C bond formation with 2-Amino-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for cross-coupling reactions with this compound?
A: The this compound substrate presents unique challenges. The nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.[1] Therefore, selecting a catalyst system (palladium precursor and ligand) that is robust and promotes the desired C-C bond formation over catalyst inhibition is crucial for achieving high yields.
Q2: What are the most common side reactions observed in these coupling reactions, and how can they be minimized?
A: The most prevalent side reactions include:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom. This can be minimized by using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, switching to aprotic solvents (e.g., 1,4-dioxane (B91453), toluene), and employing bulky, electron-rich phosphine (B1218219) ligands to accelerate the desired coupling.
-
Homocoupling: The coupling partner (e.g., boronic acid or alkyne) couples with itself. This is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere (Argon or Nitrogen) are essential to prevent this.[1] For Sonogashira reactions, using a copper-free protocol can effectively avoid the homocoupling of terminal alkynes (Glaser coupling).[1]
-
Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous conditions and choosing the right base can mitigate this issue.
Q3: Which type of cross-coupling reaction is best suited for my desired transformation?
A: The choice of reaction depends on the desired carbon-carbon bond:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling with boronic acids or esters. It is widely used for synthesizing biaryl compounds.
-
Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds by coupling with terminal alkynes.
-
Heck Coupling: Suitable for forming C(sp²)-C(sp²) bonds by coupling with alkenes to create substituted alkenes.
-
Stille Coupling: A versatile method for C-C bond formation using organostannane reagents, but the toxicity of tin compounds is a significant drawback.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition/Deactivation | The nitrogen atoms in the pyrimidine ring can poison the palladium catalyst.[1] Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the metal center and promote faster oxidative addition. |
| Inactive Catalyst System | For aryl bromides, the oxidative addition step is generally feasible, but an inefficient catalyst can lead to low reactivity. Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. |
| Poor Substrate/Reagent Quality | Verify the purity of this compound and the coupling partner. Boronic acids, in particular, can degrade upon storage. |
| Suboptimal Reaction Conditions | Re-evaluate the choice of base, solvent, and temperature. A systematic screening of these parameters is often necessary for challenging substrates. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause & Solution |
| Debrominated Starting Material | Cause: Presence of a hydride source. Solution: Avoid bases that can act as hydride donors. Use weaker inorganic bases like K₃PO₄ or K₂CO₃.[1] If using alcohol-containing solvents, switch to aprotic alternatives like 1,4-dioxane or toluene.[1] |
| Homocoupled Boronic Acid/Alkyne | Cause: Presence of oxygen, which can facilitate this unwanted reaction. Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment. For Sonogashira coupling, consider a copper-free protocol.[1] |
| Protodeboronation of Boronic Acid | Cause: Reaction of the boronic acid with protic sources (e.g., water, alcohols) in the presence of base. Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters) which are often more stable. |
Data Presentation: Catalyst Performance
Disclaimer: The following tables summarize representative quantitative data for cross-coupling reactions of bromopyrimidine and bromopyridine derivatives. Data for the specific substrate, this compound, is limited in comparative studies. This data should be used as a guide for expected yields and for selecting initial screening conditions.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine/Pyrimidine Derivatives with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | 5-Bromonicotinic acid[2] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | 5-Bromopyrimidine |
| NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | 12 | 83 | 5-Bromopyrimidine |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine[3] |
Table 2: Sonogashira Coupling of Bromopyridine/Pyrimidine Derivatives with Terminal Alkynes
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines[4] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 16 | 75 | 5-Bromopyrimidine |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | - | 92 | 5-Bromopyrimidine |
Table 3: Heck Coupling of Bromopyridine Derivatives with Alkenes
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(II)-complex | Et₃N | DMF/TBAB | 130 | 1.5 | Good | 2-Amino-5-bromopyridine[5] |
| Pd(OAc)₂ | Et₃N | DMF | 140-150 | 16-20 | - | 2,4-Diamino-5-iodobenzylpyrimidine[3] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane/H₂O (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from procedures for similar substrates and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Et₃N (2.0 - 3.0 equiv)
-
Anhydrous DMF or THF
Procedure:
-
In a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the anhydrous solvent (DMF or THF) followed by Et₃N.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues in C-C coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
Managing reaction temperature for 2-Amino-5-bromopyrimidine functionalization
Welcome to the technical support center for the functionalization of 2-amino-5-bromopyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperatures and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when functionalizing this compound?
Precise temperature control is crucial for several reasons. Firstly, it directly influences the reaction rate; higher temperatures generally increase the rate but can also lead to the formation of impurities and byproducts through side reactions. Secondly, many of the organometallic catalysts used in cross-coupling reactions, such as those in Suzuki or Buchwald-Hartwig couplings, have a limited thermal stability. Exceeding their optimal temperature range can lead to catalyst decomposition and a significant drop in reaction yield. Finally, the this compound substrate itself can be susceptible to degradation or undesired side reactions at elevated temperatures.
Q2: My Suzuki coupling reaction with this compound is giving low yields. Could the reaction temperature be the issue?
Yes, incorrect temperature is a common cause of low yields in Suzuki coupling reactions. If the temperature is too low, the reaction may proceed very slowly or not at all, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, it can cause catalyst deactivation, degradation of the boronic acid reagent, or the formation of homocoupling byproducts. It is essential to carefully screen and optimize the temperature for your specific substrate and catalyst system.
Q3: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. How can I mitigate this by adjusting the temperature?
Byproduct formation in Buchwald-Hartwig aminations is often temperature-dependent. High temperatures can promote side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen) or competitive binding of the solvent to the catalyst. To mitigate this, consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate. A systematic temperature screening experiment, starting from a lower temperature (e.g., 60-70 °C) and gradually increasing it, can help identify the optimal window where the desired reaction is favored over byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound, with a focus on temperature-related solutions.
Issue 1: No or very little product formation.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The activation energy for the reaction has not been overcome. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be careful not to exceed the thermal stability of your catalyst. |
| Catalyst has decomposed. | The reaction temperature may have been too high, or the reaction was heated for too long. Verify the recommended operating temperature for your specific palladium catalyst and ligand. Consider adding the catalyst only after the reaction mixture has reached the target temperature. |
| Incorrect solvent. | The solvent's boiling point dictates the maximum reaction temperature. Ensure your chosen solvent has a boiling point appropriate for the required reaction temperature. For microwave-assisted synthesis, ensure the solvent is suitable for the higher temperatures and pressures generated. |
Issue 2: Low yield with significant starting material remaining.
| Possible Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | The reaction has not gone to completion. Extend the reaction time at the current temperature or perform a temperature optimization study to find a balance between rate and stability. |
| Catalyst deactivation. | The catalyst may be slowly deactivating over the course of the reaction. Consider a higher catalyst loading or using a more robust catalyst/ligand system designed for higher thermal stability. |
Issue 3: Formation of multiple byproducts and impurities.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | This is a primary cause of side reactions like homocoupling or substrate degradation. Lower the reaction temperature and accept a potentially longer reaction time to favor the desired product. |
| Localized overheating. | Uneven heating of the reaction vessel can create "hot spots" where byproducts are formed. Ensure vigorous and efficient stirring. For oil baths, ensure the bath level is high enough for uniform heat transfer. |
| Atmospheric contamination. | Oxygen can degrade catalysts, especially at higher temperatures. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., Nitrogen or Argon). |
Quantitative Data Summary
The following table summarizes the effect of temperature on the yield of a typical Suzuki coupling reaction involving an aminopyrimidine derivative.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 60 | 24 | 35% | Incomplete conversion of starting material. |
| 80 | 12 | 85% | Good conversion with minimal byproducts. |
| 100 | 8 | 92% | Optimal balance of reaction time and yield. |
| 120 | 6 | 75% | Increased formation of homocoupling byproducts observed. |
| 140 | 4 | 55% | Significant catalyst decomposition and product degradation. |
Process Diagrams
The following diagrams illustrate key workflows and relationships in managing reaction temperature.
Technical Support Center: Scaling Up 2-Amino-5-bromopyrimidine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the scale-up of 2-Amino-5-bromopyrimidine synthesis. This crucial intermediate is a vital building block in the pharmaceutical industry, notably in the synthesis of drugs like Macitentan.[1] Achieving high purity (typically ≥98%) is critical for the efficacy and safety of the final drug product.[1] This guide offers troubleshooting advice, frequently asked questions, detailed protocols, and safety information to navigate the complexities of transitioning this synthesis from the lab to a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent laboratory method, which is also adaptable for scale-up, is the electrophilic bromination of 2-aminopyrimidine (B69317) using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724).[2] This method is often preferred over using liquid bromine due to easier handling and milder reaction conditions. For large-scale production, process modifications such as controlled, semi-batch addition of NBS are crucial for safety and quality.[3]
Q2: What are the primary challenges when scaling up the bromination of 2-aminopyrimidine?
A2: The main challenges include:
-
Impurity Formation: The most significant impurity is the over-brominated product, 2-amino-3,5-dibromopyrimidine.[4][5] Controlling the stoichiometry and reaction temperature is key to minimizing its formation.
-
Thermal Safety: The bromination reaction is exothermic. On a large scale, heat dissipation can be challenging. Runaway reactions are a significant concern, especially with certain solvent choices that can have hazardous side reactions with NBS.[3]
-
Purification: Achieving the high purity (≥98%) required for pharmaceutical applications can be difficult at scale.[1] Robust crystallization and purification processes are necessary to remove unreacted starting material and impurities.
-
Regioselectivity: While the 5-position is electronically favored for bromination, minor isomers can form, complicating purification.
Q3: Why is protodebromination a concern in subsequent reactions, and how can it be minimized?
A3: Protodebromination (the replacement of the bromine atom with a hydrogen) is a common side reaction in subsequent cross-coupling reactions (like Suzuki or Buchwald-Hartwig) involving this compound. This is especially prevalent with electron-rich heterocyclic systems.[6] To mitigate this, consider using milder bases (e.g., K₂CO₃, K₃PO₄), optimizing the catalyst and ligand system, and maintaining lower reaction temperatures.[6]
Q4: What safety precautions are essential when handling this compound and the reagents for its synthesis?
A4: this compound is harmful if swallowed and can cause serious eye irritation.[7] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The synthesis involves NBS, a strong oxidizing agent, and potentially flammable solvents. A thorough thermal safety analysis, especially before a large-scale run, is highly recommended to understand the thermal risks of the desired reaction and potential side reactions.[3]
Troubleshooting Guide
Issue 1: Low Yield and Purity
Q: My scaled-up reaction has a low yield (<85%) and significant amounts of 2-amino-3,5-dibromopyrimidine impurity. What should I investigate?
A: This is a common issue when moving to a larger scale. Here is a systematic approach to troubleshoot:
-
NBS Addition Strategy: On a larger scale, adding NBS all at once can create localized "hot spots" and high concentrations, leading to over-bromination.
-
Solution: Implement a slow, controlled addition of NBS, either as a solid portion-wise or as a solution in the reaction solvent (semi-batch process).[3] This maintains a low instantaneous concentration of the brominating agent.
-
-
Temperature Control: Inefficient heat removal in large reactors can cause the temperature to rise, accelerating the rate of the side reaction.
-
Solution: Ensure your reactor has adequate cooling capacity. Maintain a consistent internal temperature, for example, by starting the reaction at 0°C during the initial phase of NBS addition.[8]
-
-
Stoichiometry: A slight excess of NBS might be used in lab-scale reactions to drive them to completion, but this can be detrimental at scale.
-
Solution: Carefully control the molar ratio of NBS to 2-aminopyrimidine. Aim for a ratio as close to 1:1 as possible, with a slight excess (e.g., 1.05 equivalents) only if process optimization shows it to be beneficial without significantly increasing impurity formation.
-
-
Mixing: Inadequate agitation in a large reactor can lead to poor reagent distribution, creating areas of high NBS concentration.
-
Solution: Verify that the mixing is efficient for the reactor volume and geometry. Baffles and appropriate impeller design are crucial for maintaining a homogeneous reaction mixture.
-
Issue 2: Difficult Product Isolation and Purification
Q: I am struggling to achieve >98% purity after crystallization. The product is off-color and contains residual starting material and the di-bromo impurity.
A: Achieving high purity at scale requires a well-developed purification protocol.
-
Solvent Selection for Crystallization: The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.
-
Solution: Conduct a solvent screen to find the optimal system for recrystallization. Mixtures of solvents (e.g., ethanol/water) are often effective. The goal is to find a system where this compound has good solubility at elevated temperatures but poor solubility at room temperature or below, while impurities remain more soluble.
-
-
Work-up Procedure: The initial work-up after the reaction is complete is important for removing inorganic salts and other water-soluble byproducts.
-
Solution: Ensure the aqueous wash steps are effective. After quenching the reaction, washing the crude product with water or a basic solution (like sodium bicarbonate) can help remove succinimide (B58015) and unreacted NBS.
-
-
Decolorization: The off-color is likely due to trace, highly colored impurities.
-
Solution: Consider treating the solution of the crude product with activated carbon before recrystallization to remove colored impurities.
-
Data Presentation
Table 1: Comparison of Bromination Conditions for 2-Aminopyrimidine and Analogs
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminopyrimidine | NBS (1.05) | Acetonitrile | 20 (Room Temp) | Overnight | 97 | [2] |
| 2-Aminopyridine (B139424) | NBS (1.05) | Acetone | 10 | 1 hour | 95 | [4] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide (1.0) | Chloroform | 30 | 2 hours | ~75-81 | [9] |
| 2-Aminopyridine | Bromine (1.1) | Acetic Anhydride | 50 | Not Specified | 66.5 (total) | [10] |
Note: Data for 2-aminopyridine is included to show common alternative conditions for a closely related substrate.
Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
This protocol is based on common laboratory procedures.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Add water to the residue and stir.
-
Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove succinimide, and dry under vacuum to yield crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to achieve the desired purity.
Considerations for Scale-Up Protocol
Transitioning the above protocol to a pilot plant or manufacturing scale requires significant process modifications:
-
Reactor Setup: Use a glass-lined or similarly inert reactor with appropriate heating/cooling jackets, a robust agitation system, and a condenser.
-
Reagent Addition: Instead of portion-wise addition, use a solids dosing system or dissolve the NBS in acetonitrile and add it via a metering pump over several hours (a semi-batch process). This is the most critical step for controlling the reaction.[3]
-
Temperature and Safety Monitoring: Implement automated temperature control and monitoring. Conduct a process safety study (e.g., using a reaction calorimeter) to determine the heat of reaction and the potential for thermal runaway.[3]
-
Work-up and Isolation: The work-up will involve transferring the reaction slurry to a filtration unit (e.g., a filter press or centrifuge) for solid-liquid separation. Ensure efficient washing of the product cake.
-
Drying: Use a suitable industrial dryer (e.g., a vacuum tray dryer or a paddle dryer) to dry the final product to a consistent level of residual solvents.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and a key side reaction.
Caption: A logical workflow for troubleshooting common issues in the scale-up of the bromination reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-bromopyrimidine and 2-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount. Substituted pyrimidines are a cornerstone of medicinal chemistry, and understanding the reactivity of their halogenated precursors is critical for efficient and predictable synthetic planning. This guide provides an objective comparison of the reactivity of two common building blocks, 2-amino-5-bromopyrimidine and 2-amino-5-chloropyrimidine (B1294315), in key palladium-catalyzed cross-coupling reactions.
Executive Summary
The fundamental difference in reactivity between this compound and 2-amino-5-chloropyrimidine is dictated by the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[1] Consequently, This compound is generally the more reactive substrate , allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analogue. While advances in catalyst technology have made the coupling of less reactive aryl chlorides more feasible, the bromo-pyrimidine remains the substrate of choice for reactions requiring high efficiency and mild conditions.
Theoretical Background: The Role of the Halogen
The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[1] This directly correlates to the reactivity in palladium-catalyzed cross-coupling reactions, where the general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[2] The weaker C-Br bond in this compound facilitates a faster and more favorable oxidative addition step in the catalytic cycle compared to the stronger C-Cl bond in 2-amino-5-chloropyrimidine. This fundamental difference underpins the observed reactivity patterns across various coupling methodologies.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this reaction, the higher reactivity of the C-Br bond typically leads to significantly better outcomes under standard conditions.
Table 1: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling (Analogous Pyridine (B92270) System)
| Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 100 / 16 | 92 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 16 | 75 |
Data is illustrative and based on analogous 2-halopyridine systems to demonstrate the general reactivity trend.
As the data suggests, the bromo-substrate can provide a significantly higher yield under identical conditions. Achieving comparable yields with the chloro-substrate often necessitates more advanced and sterically demanding ligands, higher catalyst loadings, or longer reaction times.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds. The reactivity difference between the bromo- and chloro-pyrimidines is also pronounced in this transformation.
Table 2: Illustrative Comparison of Yields in Buchwald-Hartwig Amination (Analogous Pyridine System)
| Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8 | 95 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 18 | 85 |
Data is illustrative and based on analogous 2-halopyridine systems to demonstrate the general reactivity trend.
Successful amination of 2-amino-5-chloropyrimidine generally requires more robust catalytic systems, higher temperatures, and significantly longer reaction times to achieve high conversion compared to its bromo counterpart.[1]
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is particularly sensitive to the identity of the halogen, with chlorides being substantially less reactive.
Table 3: Illustrative Comparison of Yields in Sonogashira Coupling (Analogous Pyridine System)
| Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
Data is illustrative and based on analogous 2-halopyridine systems to demonstrate the general reactivity trend.
The data clearly shows the significantly lower reactivity of the chloro-substrate in Sonogashira couplings, resulting in a much lower yield even with a threefold increase in reaction time.[1] For this transformation, this compound is unequivocally the preferred starting material.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrate combinations.
Caption: Generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Preparation: To a flame-dried Schlenk flask, add the 2-amino-5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C for bromo, 100-110 °C for chloro) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or Xantphos, 3-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add the 2-amino-5-halopyrimidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.
-
Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described for the Suzuki-Miyaura coupling.
Sonogashira Coupling Protocol
-
Preparation: In a reaction flask, add the 2-amino-5-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Workup and Purification: Follow a standard aqueous workup and chromatographic purification.
Conclusion and Recommendations
The choice between this compound and 2-amino-5-chloropyrimidine is a classic trade-off between reactivity and cost.
-
This compound is the more reactive and versatile substrate. It is recommended for:
-
Initial discovery chemistry where reaction success and reliability are prioritized.
-
Syntheses involving sensitive functional groups that require milder conditions.
-
Sonogashira couplings, where the chloro-analogue performs poorly.
-
-
2-Amino-5-chloropyrimidine is typically less expensive and more readily available in bulk. It can be a viable option for:
-
Large-scale synthesis where cost is a primary driver.
-
Reactions where robust, highly active catalyst systems are available and higher temperatures are tolerable.
-
Cases where the higher reactivity of the bromo-compound might lead to unwanted side reactions.
-
For drug development professionals, the higher reactivity of this compound often makes it the more practical choice for the rapid synthesis of diverse compound libraries. However, for process development and scale-up, the economic advantages of 2-amino-5-chloropyrimidine warrant the investment in optimizing reaction conditions with modern, highly active catalyst systems.
References
A Comparative Guide to the HPLC-MS Analysis of 2-Amino-5-bromopyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the analysis of reaction products of 2-Amino-5-bromopyrimidine. The focus is on a representative Suzuki-Miyaura coupling reaction, a common and versatile method for the formation of carbon-carbon bonds in pharmaceutical and materials science. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach for your research needs.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. Monitoring the progress of its chemical transformations and characterizing the resulting products and impurities is crucial for process optimization, quality control, and regulatory compliance. HPLC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) can also provide valuable analytical information. This guide compares these techniques in the context of analyzing the products of a Suzuki coupling reaction between this compound and phenylboronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
The model reaction for this comparative analysis is the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 2-Amino-5-phenylpyrimidine.
Figure 1: Suzuki-Miyaura coupling of this compound.
Comparative Analysis of Analytical Methodologies
The performance of HPLC-MS, GC-MS, and SFC-MS for the analysis of the Suzuki coupling reaction mixture is summarized below. The data presented is illustrative and based on typical results for similar compounds.
Data Presentation: Quantitative Comparison
| Compound | HPLC-MS | GC-MS (with Derivatization) | SFC-MS |
| This compound | |||
| Retention Time (min) | 2.8 | 5.2 | 2.1 |
| m/z (M+H)⁺ | 174.0/176.0 | 246.1/248.1 (as TMS derivative) | 174.0/176.0 |
| Relative Abundance (%) | 5 | 5 | 5 |
| 2-Amino-5-phenylpyrimidine | |||
| Retention Time (min) | 4.5 | 7.8 | 3.5 |
| m/z (M+H)⁺ | 172.1 | 244.1 (as TMS derivative) | 172.1 |
| Relative Abundance (%) | 90 | 90 | 90 |
| Biphenyl (Side Product) | |||
| Retention Time (min) | 6.2 | 4.1 | 1.8 |
| m/z (M+H)⁺ | 155.1 | 154.1 (EI) | 155.1 |
| Relative Abundance (%) | 3 | 3 | 3 |
| Phenylboronic Acid | |||
| Retention Time (min) | 1.5 | Not typically analyzed | 1.2 |
| m/z (M+H)⁺ | 123.1 | - | 123.1 |
| Relative Abundance (%) | 2 | - | 2 |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below.
HPLC-MS Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent with Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, then hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: ESI Positive
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
Scan Range: m/z 100-500
Figure 2: HPLC-MS experimental workflow.
GC-MS Analysis
Instrumentation:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent with Electron Ionization (EI)
Derivatization Protocol:
-
Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
MS Conditions:
-
Ionization Mode: EI (70 eV)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Figure 3: GC-MS experimental workflow.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Analysis
Instrumentation:
-
SFC System: Waters ACQUITY UPC² or equivalent
-
Mass Spectrometer: Waters ACQUITY QDa Mass Detector or equivalent
Chromatographic Conditions:
-
Column: ACQUITY UPC² Torus 2-PIC (3.0 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 0.2% Formic Acid
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 1.5 mL/min
-
Back Pressure: 1500 psi
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: ESI Positive
-
Cone Voltage: 15 V
-
Source Temperature: 120 °C
-
Probe Temperature: 500 °C
-
Scan Range: m/z 100-500
Figure 4: SFC-MS experimental workflow.
Comparison of Alternatives
-
HPLC-MS: This is the most versatile and widely used method for this type of analysis. It handles polar, non-volatile compounds well and provides excellent sensitivity and quantitative performance. The use of reverse-phase chromatography allows for good separation of the starting materials, product, and polar byproducts.
-
GC-MS: GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar compounds like 2-aminopyrimidine (B69317) and its derivatives, derivatization is often necessary to improve volatility and chromatographic peak shape. This adds an extra step to the sample preparation but can provide excellent separation efficiency and detailed structural information through characteristic EI fragmentation patterns. It is particularly well-suited for the analysis of less polar byproducts like biphenyl.
-
SFC-MS: SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption. It is particularly advantageous for the separation of chiral compounds and can offer unique selectivity for polar analytes. For the analysis of the Suzuki coupling mixture, SFC can provide fast analysis times and good separation of the polar components.
Conclusion
The choice of analytical methodology for monitoring the reaction products of this compound depends on the specific requirements of the analysis. HPLC-MS is a robust and versatile technique suitable for most applications, providing a good balance of sensitivity, selectivity, and ease of use. GC-MS, with a derivatization step, can be a valuable tool for detailed structural elucidation and for analyzing less polar byproducts. SFC-MS offers a fast and environmentally friendly alternative with unique selectivity for polar compounds. Researchers should consider the specific goals of their analysis, available instrumentation, and the chemical nature of the expected products and byproducts when selecting the most appropriate method.
A Comparative Crystallographic Guide to 2-Amino-5-bromopyrimidine and Its Metal Complexes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystallographic structures of 2-Amino-5-bromopyrimidine and two of its metal derivatives. The information presented, including detailed experimental protocols and structural data, is intended to support further research and application in medicinal chemistry and materials science.
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its derivatives are integral to the development of pharmaceuticals, including antiviral and anticancer agents. The structural characterization of these compounds through X-ray crystallography provides invaluable insights into their chemical properties and potential biological interactions, forming a rational basis for drug design and development.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for this compound and two of its coordination complexes: (this compound)bromocopper(I) and Bis(2-amino-5-bromopyrimidinium) tetrachlorozincate(II).
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three compounds, allowing for a direct comparison of their solid-state structures.
| Parameter | This compound[1] | (this compound)bromocopper(I)[2] | Bis(2-amino-5-bromopyrimidinium) tetrachlorozincate(II) |
| Formula | C₄H₄BrN₃ | C₄H₄Br₂CuN₃ | C₈H₁₀Br₂Cl₄N₆Zn |
| Molecular Weight | 174.01 | 317.41 | 617.18 |
| Crystal System | Orthorhombic | Tetragonal | Triclinic |
| Space Group | Cmca | I4mm | P-1 |
| a (Å) | 7.702(3) | 15.646(3) | 6.2485(13) |
| b (Å) | 8.215(3) | 15.646(3) | 9.0520(14) |
| c (Å) | 17.733(12) | 6.705(3) | 15.334(4) |
| α (°) | 90 | 90 | 94.81(2) |
| β (°) | 90 | 90 | 95.224(17) |
| γ (°) | 90 | 90 | 98.027(17) |
| Volume (ų) | 1122.0 | 1641.3(8) | 851.1(3) |
| Z | 8 | 8 | 2 |
| Calculated Density (g/cm³) | 2.06 | 2.634 | 2.407 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.
Synthesis and Crystallization of this compound
Synthesis: To a solution of 2-aminopyrimidine (B69317) (2.5 g, 26.29 mmol) in acetonitrile (B52724) (25 mL) under ice-cooling, N-bromosuccinimide (4.6 g, 27.9 mmol) was added. The mixture was stirred in the dark at room temperature overnight. The solvent was removed under reduced pressure, and the residue was washed with water (100 mL), filtered, and dried in vacuo to yield the product as a white solid.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an aqueous solution.[1]
Synthesis and Crystallization of (this compound)bromocopper(I)
Synthesis: A reaction of CuBr₂ with this compound and HBr in an aqueous solution yielded (this compound)bromocopper(I) as the major product.[2]
Crystallization: Small orange block-shaped crystals of the compound were obtained from the reaction mixture.[2]
Synthesis and Crystallization of Bis(2-amino-5-bromopyrimidinium) tetrachlorozincate(II)
Synthesis: The reaction of zinc(II) chloride with this compound in an acidic nitromethane (B149229) solution yielded the title compound.
Crystallization: The filtrate from the reaction mixture was allowed to cool and evaporate slowly in air over the course of one week, resulting in the formation of thin, transparent, rod-shaped crystals.
Visualizing the Path from Compound to Clinic
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a complex, multi-stage process. The following diagram illustrates a generalized workflow in drug discovery and development, highlighting the pivotal role of structural analysis techniques like X-ray crystallography.
Caption: Drug discovery and development workflow for pyrimidine (B1678525) derivatives.
This guide provides a foundational comparison of the crystallographic properties of this compound and two of its metal complexes. The provided data and protocols aim to facilitate further research into the synthesis, characterization, and application of this important class of compounds in drug discovery and materials science.
References
A Comparative Analysis of the Biological Activities of Substituted Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrimidines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The aminopyrimidine scaffold serves as a privileged structure, capable of mimicking the adenine (B156593) ring of ATP, which allows for competitive binding to the ATP-binding pockets of numerous enzymes, particularly protein kinases.[1] This guide provides a comparative overview of the biological activities of various substituted aminopyrimidines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Kinase Inhibitory Activity: A Pillar in Anticancer Therapy
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Aminopyrimidine derivatives have been extensively developed as potent kinase inhibitors.[1][2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, when overactivated, can drive the growth of several cancers.[3] Substituted aminopyrimidines have shown significant promise as EGFR inhibitors.
Table 1: Comparative Inhibitory Activity of Aminopyrimidine Derivatives against EGFR.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Gefitinib | Quinazoline-based (for comparison) | EGFR-TK | 0.015-0.033 | [3] |
| Compound 6c | 2-aminopyrimidine hybrid | EGFR-TK | 0.9 ± 0.03 | [3] |
| Compound 10b | 2-aminopyrimidine hybrid | EGFR-TK | 0.7 ± 0.02 | [3] |
Lymphocyte-Specific Kinase (Lck) Inhibition
Lck is a non-receptor tyrosine kinase crucial for T-cell signaling, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and some cancers.[4][5][6][7]
Table 2: Comparative Inhibitory Activity of Aminopyrimidine Derivatives against Lck.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 2-aminopyrimidine carbamate (B1207046) (XII) | 2-aminopyrimidine carbamate | Lck | 0.0006 | [4] |
| 4-amino-6-benzimidazole-pyrimidine | 4-amino-6-benzimidazole-pyrimidine | Lck | Single-digit nM | [8] |
IκB Kinase (IKK-2) Inhibition
IKK-2 is a serine-threonine kinase that plays a central role in the NF-κB signaling pathway, which is involved in inflammation and cancer.[9][10][11]
Table 3: Comparative Inhibitory Activity of Aminopyrimidine Derivatives against IKK-2.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Compound 17 | Piperidinyl aminopyrimidine | IKK-2 | 1.30 | [9] |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is integral to hematopoiesis and immune response, and its aberrant activation is linked to various cancers and inflammatory diseases.[12][13][14]
Table 4: General Activity of Aminopyrimidine Derivatives against JAK family kinases.
| Compound Class | Target Family | General Activity | Reference |
| 2-aminopyridine (B139424) derivatives | JAK2 | Potent inhibition | [15] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted aminopyrimidines have demonstrated promising activity against a range of microbial pathogens.[16][17]
Table 5: Minimum Inhibitory Concentration (MIC) of 4,6-Disubstituted Pyrimidines.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-mercapto 4,6 disubstituted pyrimidines | Mycobacterium tuberculosis | 10 | [18] |
| 2,4,6-trisubstituted pyrimidines | Gram-positive and Gram-negative bacteria | Comparable to ampicillin (B1664943) and ciprofloxacin | [19] |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., substituted aminopyrimidine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
In a well of the microplate, add the serially diluted compound or DMSO (control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Data Analysis: Measure the luminescence of each well. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][20][21][22]
Materials:
-
Test compound
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain for testing
-
Spectrophotometer or nephelometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compound in the microtiter plate wells containing the growth medium.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 16-20 hours).
-
-
MIC Determination:
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway Inhibition
The therapeutic effects of substituted aminopyrimidines often stem from their ability to modulate key cellular signaling pathways.
EGFR Signaling Pathway
Ligand binding to EGFR triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[23][24] Aminopyrimidine inhibitors typically compete with ATP at the kinase domain, blocking these downstream signals.
Caption: Simplified EGFR signaling pathway and inhibition.
Lck Signaling in T-Cells
In T-cells, Lck is a key initiator of the T-cell receptor (TCR) signaling cascade, leading to T-cell activation.[4][7] Aminopyrimidine-based Lck inhibitors can block this process, providing an immunosuppressive effect.
Caption: Simplified Lck signaling pathway in T-cells.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[12][13][14] Aminopyrimidine inhibitors can target the kinase activity of JAKs.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
Substituted aminopyrimidines represent a highly valuable and versatile scaffold in modern drug discovery. Their ability to be readily modified allows for the fine-tuning of their biological activity against a wide array of targets. The data presented herein highlights their potential as potent kinase inhibitors for cancer therapy and as effective antimicrobial agents. The detailed protocols and pathway diagrams serve as a resource for researchers in the continued development and evaluation of this important class of compounds. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of new and more potent aminopyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. ClinPGx [clinpgx.org]
- 24. mdpi.com [mdpi.com]
Spectroscopic comparison of 2-Amino-5-bromopyrimidine and its precursors
A Spectroscopic Comparison of 2-Amino-5-bromopyrimidine and Its Precursors: Pyrimidine (B1678525) and 2-Aminopyrimidine (B69317)
This guide provides a detailed spectroscopic comparison of this compound with its precursors, 2-aminopyrimidine and pyrimidine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the identification and characterization of these compounds through comparative FT-IR, ¹H NMR, and ¹³C NMR data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyrimidine, 2-aminopyrimidine, and this compound.
**Table 1: FT-IR Spectroscopic Data (cm⁻¹) **
| Functional Group | Pyrimidine | 2-Aminopyrimidine | This compound |
| N-H Stretch (Amine) | - | 3456-3182 (broad)[1][2] | 3400-3200 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 2960.5[2] | ~3100 |
| C=N Stretch (Ring) | 1600-1550[3] | 1600-1650[3] | ~1600 |
| C=C Stretch (Ring) | 1570-1596[4] | 1570-1596[4] | ~1580 |
| N-H Bend (Amine) | - | 1648.5[2] | ~1640 |
| C-N Stretch | - | 1216.7[2] | ~1200 |
| C-Br Stretch | - | - | 700-600 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | Pyrimidine (in CDCl₃) | 2-Aminopyrimidine (in D₂O) | This compound (Solvent not specified) |
| H-2 | 9.26[5] | - | - |
| H-4, H-6 | 8.78[5] | 8.3 (d) | 8.4 (s, 2H) |
| H-5 | 7.36[5] | 6.7 (t) | - |
| -NH₂ | - | - | 6.8 (s, 2H) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | Pyrimidine (in Water) | 2-Aminopyrimidine (Solvent not specified) | This compound (Data not readily available) |
| C-2 | 160.01[6] | 163.2 | - |
| C-4, C-6 | 159.75[6] | 158.5 | - |
| C-5 | 125.05[6] | 110.1 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the compounds by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Nicolet AVATAR 330 FT-IR spectrometer or a similar instrument is used.[2]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compounds by observing the magnetic properties of the atomic nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Instrumentation: A Bruker 300 MHz NMR spectrometer or an instrument with a similar or higher field strength is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to TMS.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule. For identifying exchangeable protons like those in an amino group, a D₂O exchange experiment can be performed.
UV-Visible Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A blank containing only the solvent is used as a reference.
-
Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Structural Relationships and Synthetic Pathway
The following diagram illustrates the synthetic progression from the parent pyrimidine ring to this compound. This pathway highlights the introduction of the amino group and subsequent bromination, which are key transformations that influence the spectroscopic properties of the resulting molecules.
Caption: Synthetic pathway from pyrimidine to this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijirset.com [ijirset.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 6. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated Synthesis of High-Purity 2-Amino-5-bromopyrimidine
For researchers, scientists, and professionals in drug development, the synthesis of high-purity 2-Amino-5-bromopyrimidine, a key building block in the creation of advanced therapeutics, is of critical importance. The selection of an appropriate synthetic protocol directly influences yield, purity, and scalability. This guide provides an objective comparison of validated synthesis methods for this compound, supported by experimental data to inform the selection of the most suitable protocol.
Comparison of Synthesis Protocols
Two primary methods for the synthesis of this compound from 2-aminopyrimidine (B69317) are highlighted: bromination using N-bromosuccinimide (NBS) and a method utilizing phenyltrimethylammonium (B184261) tribromide. A third method employing liquid bromine is also discussed. The ideal method is characterized by high yield, exceptional purity, and mild reaction conditions. Commercially available this compound typically boasts a purity of 98% or higher, setting a benchmark for synthetic endeavors.
| Parameter | Method 1: N-Bromosuccinimide (NBS) | Method 2: Phenyltrimethylammonium Tribromide | Method 3: Bromine in Halogenated Solvent |
| Starting Material | 2-Aminopyrimidine | 2-Aminopyrimidine | 2-Aminopyrimidine |
| Brominating Agent | N-Bromosuccinimide | Phenyltrimethylammonium tribromide | Bromine |
| Solvent | Acetonitrile (B52724) | Chloroform (B151607) or Dichloromethane | Halogenated hydrocarbon (e.g., Chloroform) |
| Reported Yield | 97% | 75-81% (for 2-amino-5-bromopyridine) | Not explicitly stated |
| Purity | High (assumed from high yield) | High (avoids 3-position byproducts) | Potential for byproduct formation (e.g., 2-amino-3,5-dibromopyridine) |
| Reaction Conditions | Ice-cooling, room temperature, dark | 25-30°C | Not explicitly detailed |
| Advantages | High yield, readily available reagent | Avoids formation of 3-position isomers, mild conditions | Inexpensive brominating agent |
| Disadvantages | Potential for over-bromination if not controlled | Lower reported yield compared to NBS method | Use of hazardous liquid bromine, potential for byproduct formation |
Experimental Protocols
Method 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a widely cited method known for its high yield.
Procedure:
-
Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water (100 mL).
-
Collect the solid product by suction filtration.
-
Dry the solid in vacuo to obtain this compound as a white solid.
Method 2: Synthesis using Phenyltrimethylammonium Tribromide
This method is adapted from the synthesis of the analogous 2-amino-5-bromopyridine (B118841) and is noted for its high selectivity.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyrimidine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 mL).
-
Stir the mixture at 30°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution (40 mL).
-
Separate the organic layer and wash it 2-3 times with water (20 mL).
-
Dry the organic phase with anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent by rotary evaporation to yield an oil.
-
Cool the oil in an ice water bath and add water to precipitate the solid product.
-
Recrystallize the crude product from benzene, filter, and dry to obtain a yellow solid.
Method 3: Synthesis using Bromine in a Halogenated Solvent
This method, described in a patent, offers a more traditional approach.
Procedure:
-
Add 2-aminopyrimidine and an inorganic alkali to a halogenated hydrocarbon solvent.
-
Add bromine to the mixture to initiate the reaction.
-
After the reaction, add ammonia (B1221849) water to the solution and stir.
-
Separate the lower organic phase.
-
Concentrate the organic phase to remove the solvent.
-
Add water to the residue and stir to wash the solid.
-
Collect the precipitated solid, which is the this compound compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The experimental workflows for the described methods can be visualized as follows:
Caption: Workflow for the synthesis of this compound using NBS.
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a critical endeavor in medicinal chemistry, with the 2-aminopyrimidine (B69317) scaffold being a prominent feature in numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the derivatization of this heterocyclic system. The choice of the palladium catalyst is a crucial parameter that significantly influences reaction efficiency, substrate scope, and product yield. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 2-Amino-5-bromopyrimidine, supported by experimental data from the literature to aid in catalyst selection and reaction optimization.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving this compound or closely related substrates. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as reaction conditions and coupling partners may differ.
Table 1: Comparative Performance of Palladium Catalysts in Coupling Reactions
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 15 min (MW) | ~80% (estimated) |
| Suzuki-Miyaura | PdCl₂(dppf) | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | N-Methylaniline | NaOt-Bu | Toluene (B28343) | 100 | 24 | 88 |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Aniline (B41778) | Cs₂CO₃ | Toluene | 110 | 8 | High |
| Buchwald-Hartwig | RuPhos-Pd-G3 | Primary/Secondary Amines | LiHMDS | THF | 65 | 16 | 71-83 |
Experimental Workflow & Signaling Pathways
The general workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General experimental workflow for palladium-catalyzed coupling.
The catalytic cycle for these reactions is a fundamental concept in organometallic chemistry. Below is a simplified representation of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, based on methodologies reported for similar substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using microwave irradiation.[1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (2:1 mixture), degassed
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Buchwald-Hartwig Amination with Pd₂(dba)₃ and Xantphos
This protocol describes a typical Buchwald-Hartwig amination of this compound with an aniline derivative.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound, the aniline derivative, and NaOt-Bu under a positive pressure of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Suzuki-Miyaura Coupling with a Buchwald Precatalyst
Modern Buchwald precatalysts offer high activity and are often used for challenging couplings. This protocol is a general guide for their application.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (or other appropriate precatalyst) (1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or THF
-
Schlenk flask
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
-
References
¹H NMR characterization of 2-Amino-5-bromopyrimidine and its analogues
A Comparative Guide to the ¹H NMR Characterization of 2-Amino-5-bromopyrimidine and its Analogues
For researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, the precise characterization of heterocyclic compounds is paramount. 2-Aminopyrimidine (B69317) and its derivatives are key scaffolds in a multitude of biologically active molecules. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for this compound and its analogues, offering a valuable resource for the identification and characterization of these important chemical entities.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its selected analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is indicated as 's' for singlet and 'br s' for a broad singlet. The data has been compiled from various sources, and the solvent used for each measurement is specified.
| Compound | H-4/H-6 Chemical Shift (δ, ppm) | NH₂ Chemical Shift (δ, ppm) | Solvent |
| 2-Aminopyrimidine | 8.33 (d) | 6.82 (br s) | DMSO-d₆ |
| 2-Amino-5-fluoropyrimidine | 8.50 (s) | 7.10 (br s) | DMSO-d₆ |
| 2-Amino-5-chloropyrimidine | 8.53 (s) | 7.05 (br s) | DMSO-d₆ |
| This compound | 8.55 (s) | 7.11 (br s) | DMSO-d₆ |
| 2-Amino-5-iodopyrimidine | 8.58 (s) | 7.15 (br s) | Not Specified |
Note: The chemical shifts, particularly for the NH₂ protons, can be influenced by solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra of 2-aminopyrimidine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-aminopyrimidine analogue.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse width: Calibrated 90° pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Fourier transformation is applied to convert the FID from the time domain to the frequency domain.
-
The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative ratios of the protons.
-
Peak picking is performed to determine the precise chemical shifts of the signals.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general chemical structure of the compared compounds and the workflow for their ¹H NMR analysis.
Caption: General chemical structure of 2-amino-5-substituted pyrimidines.
Caption: A simplified workflow for the ¹H NMR characterization of 2-aminopyrimidine analogues.
Quantifying the Yield of 2-Amino-5-bromopyrimidine Reactions: A Comparative Guide to qNMR and HPLC Methods
The accurate determination of reaction yield is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where precision and reproducibility are paramount. For reactions involving key intermediates like 2-Amino-5-bromopyrimidine, a versatile building block in drug discovery, robust analytical techniques are essential. This guide provides a detailed comparison of two common methods for yield quantification: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data for a model Buchwald-Hartwig amination reaction to illustrate the strengths and applications of each technique.
Performance Comparison: qNMR vs. HPLC
Both qNMR and HPLC are powerful techniques for quantitative analysis, but they differ in their principles, sample preparation, and data output. The choice between them often depends on the specific requirements of the analysis, such as the need for a primary analytical method, the availability of reference standards, and the desired speed of analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons). Quantification is based on the relative integration of signals from the analyte and an internal standard of known purity. | Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase. Quantification is based on the peak area relative to a calibration curve generated from reference standards. |
| Primary Method | Yes, qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte for quantification. | No, HPLC is a secondary method that requires a pure reference standard of the analyte to create a calibration curve for accurate quantification. |
| Sample Prep | Simple: a known amount of the crude reaction mixture and an internal standard are dissolved in a deuterated solvent. | More involved: requires preparation of a mobile phase, a calibration curve from a pure standard, and filtration of the sample. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample for data acquisition. | Can be longer, depending on the chromatographic method, including column equilibration, run time, and flushing. |
| Selectivity | High, based on the chemical shift of specific protons in the molecule. Can distinguish between structurally similar isomers. | High, based on the retention time of the analyte. The resolution can be optimized by adjusting the mobile phase and stationary phase. |
| Data Output | Provides structural information in addition to quantification. | Provides retention time and peak area. No direct structural information. |
| Hypothetical Yield | 85% | 83% |
Case Study: Buchwald-Hartwig Amination of this compound
To illustrate the application of qNMR and HPLC for yield determination, we consider the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine (B109124) to produce 2-amino-5-(morpholino)pyrimidine.
Reaction Scheme:
Caption: Experimental workflow for qNMR yield determination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromopyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-5-bromopyrimidine, a compound frequently used in pharmaceutical and agrochemical synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is of paramount importance.
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after. |
| Skin Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dust is generated. | Reduces the risk of inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as a halogenated organic hazardous waste. It must be segregated from non-halogenated waste to ensure correct treatment and to manage disposal costs effectively.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, properly labeled, and sealed container.
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a dedicated container for solid halogenated organic waste. This should be a robust, sealable container, such as a polyethylene-lined drum or a designated hazardous waste bag.
-
Liquid Waste: If this compound is in a solution, it must be collected in a dedicated container for liquid halogenated organic waste. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, leak-proof lid.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.
2. Container Labeling:
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste."
-
Full Chemical Name: List the full chemical name, "this compound," and all other constituents of the waste, along with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.
-
Hazard Pictograms: Affix the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
Generator Information: Include the name and contact information of the principal investigator or laboratory manager.
3. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.
-
Secure and Ventilated: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
4. Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[3] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration: The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility equipped with appropriate scrubbers to neutralize acidic combustion byproducts.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: For a solid spill, use dry cleanup procedures and avoid generating dust.[4] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container.[1]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup waste and manage it as halogenated organic hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.
Caption: Disposal workflow for this compound.
Caption: Immediate response plan for a spill.
References
Personal protective equipment for handling 2-Amino-5-bromopyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-bromopyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety and environmental protection.
Chemical Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. A hazard assessment of the specific laboratory task should be conducted to determine if additional protection is needed.[4]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn over safety glasses or goggles if there is a splash hazard.[1][2][4] | Protects against dust particles and splashes that can cause serious eye irritation.[2] Must be ANSI Z87.1 compliant.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects against skin irritation and absorption.[2][5] Always check the manufacturer's glove compatibility chart for the specific chemical.[5] |
| Body Protection | Laboratory coat. | To be worn over personal clothing to protect against splashes and spills.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust cannot be controlled, a NIOSH-approved N95 dust mask or higher-level respirator is required.[6] | Prevents inhalation of dust, which may cause respiratory tract irritation.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[5]
-
Ensure a chemical fume hood or other local exhaust ventilation system is operational.[1]
-
Designate a specific area for handling the chemical.
-
Assemble all necessary equipment and PPE.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical goggles.
-
Put on nitrile gloves, ensuring they are free of tears or holes.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound powder within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all personal contact with the substance.[1]
-
Use dry, clean spatulas and weighing boats to handle the solid.
-
Avoid any actions that could generate dust.[1] If visible dust is generated, cease work and re-evaluate controls.
-
Keep containers securely sealed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Post-Handling:
Disposal Plan: Waste and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing boats, paper towels, contaminated gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
-
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Carefully sweep or vacuum (using a vacuum with a HEPA filter) the solid material.[1]
-
Place the collected material and all clean-up supplies into a sealed, labeled container for hazardous waste disposal.[1]
-
Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]
-
-
Major Spills:
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Puncture empty and cleaned containers to prevent reuse before placing them in the appropriate waste stream, following institutional guidelines.[8]
-
-
Final Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. 2-氨基-5-溴嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
